2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Descripción
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Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-8-18-13(12-6-4-11(2)5-7-12)9-17-15(18)20-10-14(16)19/h3-7,9H,1,8,10H2,2H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQFHNXNUWAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Physicochemical Properties of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Foreword: Charting the Course for a Novel Drug Candidate
In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically viable therapeutic is fraught with challenges. A significant portion of this attrition is attributed to suboptimal physicochemical properties, which govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide is dedicated to a comprehensive examination of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide , a novel compound featuring a substituted imidazole core. Imidazole derivatives are of considerable interest in medicinal chemistry, with established applications as antifungal, antibacterial, and anticancer agents.[2][3][4]
This document moves beyond a mere recitation of data. It is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the critical physicochemical parameters of this molecule. We will delve into the causality behind experimental choices, providing a framework for its synthesis, structural elucidation, and the subsequent evaluation of its drug-like properties. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Synthesis and Structural Elucidation: Building the Foundation
The journey into the physicochemical landscape of our target compound begins with its synthesis and unequivocal structural confirmation. The proposed synthetic route is a logical, multi-step process, common for this class of molecules, involving the formation of the imidazole ring followed by functionalization.
Synthetic Pathway
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be conceptualized in three key stages:
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Formation of the Imidazole Core: The initial step involves the synthesis of the 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol intermediate. This is typically achieved through a condensation reaction of an appropriate α-haloketone with an allylated thiourea derivative.
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S-Alkylation: The thiol group on the imidazole ring is then alkylated using a suitable 2-haloacetamide, such as 2-chloroacetamide. This nucleophilic substitution reaction forms the thioether linkage.[5]
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Purification and Characterization: The final product is purified using standard techniques like recrystallization or column chromatography.
Caption: Synthetic workflow for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide.
Protocol for Structural Elucidation
A rigorous confirmation of the chemical structure is paramount. This is achieved through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of all protons and their chemical environments, including the characteristic signals for the allyl, p-tolyl, and acetamide groups. The number of protons and their splitting patterns will be crucial for structural assignment.
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¹³C NMR: Will identify all unique carbon atoms in the molecule, corroborating the proposed structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the accurate molecular weight of the compound, confirming its elemental composition.
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Infrared (IR) Spectroscopy: Will identify key functional groups, such as the C=O stretch of the amide and the N-H bonds.
Core Physicochemical Properties: A Quantitative Assessment
The "drug-likeness" of a compound is largely dictated by its physicochemical properties. The following sections outline the key parameters to be determined for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and the established methodologies for their measurement.[1]
Solubility
Solubility is a critical factor influencing drug absorption and bioavailability. It is essential to determine the solubility in both aqueous and relevant organic solvents.
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Experimental Protocol (Shake-Flask Method):
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An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, and organic solvents like DMSO).
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The suspension is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient time to reach equilibrium (usually 24-48 hours).
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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| Parameter | Description | Significance in Drug Development |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water or aqueous buffers at a specific pH and temperature. | Directly impacts oral bioavailability. Poor aqueous solubility can lead to incomplete absorption. |
| Solubility in Organic Solvents | The solubility in solvents like Dimethyl Sulfoxide (DMSO) or ethanol. | Important for formulation development and in vitro assay preparation. |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of membrane permeability and interaction with biological targets.
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Experimental Protocol (Shake-Flask Method):
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A solution of the compound at a known concentration is prepared in one of the two immiscible phases (typically n-octanol and water or buffer).
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An equal volume of the second immiscible phase is added.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
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The two phases are separated by centrifugation.
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The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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The LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
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| Parameter | Description | Significance in Drug Development |
| LogP | The logarithm of the ratio of the concentration of the unionized compound in the lipid phase (n-octanol) to its concentration in the aqueous phase at equilibrium. | Influences permeability across biological membranes, protein binding, and metabolic stability. An optimal LogP range (typically 1-5) is often sought. |
| LogD | The logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms of the compound (ionized and unionized) in the lipid phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH. | More physiologically relevant than LogP for ionizable compounds, as it considers the pH-dependent charge state. |
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. It determines the extent of ionization at a given pH, which in turn affects solubility, permeability, and binding to the target. The imidazole ring in the target molecule is a key ionizable group.
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Experimental Protocol (Potentiometric Titration):
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A solution of the compound is prepared in water or a co-solvent system.
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The solution is titrated with a standardized acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the inflection point of the titration curve.
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Caption: Workflow for pKa determination by potentiometric titration.
| Parameter | Description | Significance in Drug Development |
| pKa | The pH at which the compound exists in equal proportions of its ionized and unionized forms. | Governs the charge state of the molecule at physiological pH, which influences its solubility, absorption across membranes, and interaction with biological targets. |
Chemical Stability
Assessing the chemical stability of a new chemical entity is crucial to ensure its integrity during storage and in biological systems.
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Experimental Protocol (pH and Temperature Stress Testing):
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Solutions of the compound are prepared in buffers of different pH values (e.g., pH 2, 7.4, and 9).
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The solutions are incubated at various temperatures (e.g., 4°C, 25°C, and 40°C).
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Aliquots are taken at different time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
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| Parameter | Description | Significance in Drug Development |
| Half-life (t½) | The time it takes for the concentration of the compound to decrease by half under specific conditions (pH, temperature). | Indicates the shelf-life of the drug substance and its stability in different physiological environments. |
| Degradation Profile | Identification and characterization of major degradation products. | Important for understanding potential toxic metabolites and for developing stable formulations. |
Predictive Insights and Future Directions
While experimental determination of these physicochemical properties is the gold standard, computational tools can provide valuable early insights. In silico models can predict parameters like LogP, pKa, and solubility based on the molecular structure. These predictions can help prioritize compounds for synthesis and experimental evaluation.
The imidazole moiety is known to be a versatile scaffold in medicinal chemistry, often implicated in kinase inhibition and antimicrobial activities.[2][6] The physicochemical profile of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide will be instrumental in guiding its future development. For instance, a moderate LogP and appropriate pKa could suggest good oral bioavailability and cell permeability, making it a promising candidate for targeting intracellular proteins.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. By systematically evaluating its synthesis, structure, solubility, lipophilicity, ionization, and stability, researchers can build a robust data package to support its progression through the drug discovery pipeline. The methodologies outlined here are grounded in established scientific principles and are designed to yield high-quality, reproducible data, which is the cornerstone of successful drug development.
References
- Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 15(6), 1-1.
- Carrupt, P. A., Testa, B., & van de Waterbeemd, H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Archive ouverte UNIGE.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2021). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Molecules, 26(11), 3183.
- El-Sayed, M. A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
- Kumar, A., & Singh, P. (2013). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1836-1845.
- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6345.
- Al-Ghorbani, M., et al. (2022). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 12(1), 1-17.
- Manocha, N., Sharma, D., & Sharma, R. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(3), 1928-1937.
Sources
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 6. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: A Technical Guide to Structural Elucidation
Introduction & Pharmacological Context
The compound 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (Formula: C₁₅H₁₇N₃OS) represents a highly functionalized molecular scaffold with significant implications in rational drug design. Imidazole-based thioacetamides are recognized for their ability to occupy critical enzymatic pockets—such as the S1 pocket in viral proteases—where the thioacetamide linker facilitates essential hydrogen bonding interactions .
Understanding the exact three-dimensional conformation of this molecule is critical for Structure-Activity Relationship (SAR) studies. The rotational freedom of the 1-allyl group, the steric bulk of the 5-(p-tolyl) moiety, and the hydrogen-bond donor/acceptor potential of the thioacetamide sidechain create a complex conformational landscape. Small molecule X-ray crystallography remains the gold standard for unambiguously resolving these atomic coordinates, absolute configurations, and intermolecular networks .
Crystallographic Workflow
The elucidation of small molecule structures requires a highly controlled pipeline, transitioning from wet-lab crystal engineering to computational least-squares refinement.
Fig 1: End-to-end crystallographic workflow from crystal engineering to structural validation.
Experimental Methodologies
To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies detail the causality behind each experimental choice.
Protocol 1: Crystal Engineering via Vapor Diffusion
Growing diffraction-quality single crystals requires suppressing rapid precipitation in favor of slow, ordered nucleation.
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Step 1: Solvent Selection & Dissolution
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Action: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM).
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Causality: DCM provides optimal solvation for the polar thioacetamide and imidazole moieties while maintaining high volatility.
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Validation: The solution must be optically clear. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter, preventing heterogeneous (disordered) nucleation.
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Step 2: Antisolvent Layering
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Action: Place the unsealed DCM vial inside a larger sealed chamber containing 3 mL of Hexanes.
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Causality: Hexanes act as an antisolvent. Vapor-phase diffusion slowly lowers the dielectric constant of the mother liquor, gently pushing the system into the metastable zone where high-quality single crystals grow.
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Validation: Monitor over 48–72 hours. Crystals should exhibit sharp edges and uniform morphology.
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Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
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Step 1: Crystal Mounting
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Action: Harvest a single crystal (approx. 0.15 × 0.10 × 0.08 mm) and coat it in Paratone-N oil before mounting it on a MiTeGen micromount.
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Causality: The oil acts as a cryoprotectant, displacing mother liquor and preventing the formation of polycrystalline ice rings during cooling.
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Validation: Inspect under cross-polarized light. Complete extinction at 90° intervals confirms single-crystal integrity rather than a twinned lattice.
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Step 2: Data Collection at 100 K
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Action: Flash-cool the crystal to 100 K in a nitrogen cold stream and collect data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å).
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Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity. Cu Kα radiation is chosen over Mo Kα to maximize the anomalous dispersion signal of the sulfur atom, aiding in precise structural resolution .
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Validation: The initial unit cell indexing must capture >95% of the harvested reflections with an Rint value below 0.05.
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Computational Structure Solution & Refinement
Once raw frames are integrated into .hkl (reflection data) and .ins (instruction) files, the structure must be computationally solved and refined.
Protocol 3: Olex2 & SHELXL Refinement
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Step 1: Dual-Space Structure Solution
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Action: Solve the phase problem using SHELXT within the Olex2 graphical interface.
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Causality: SHELXT utilizes dual-space recycling algorithms, which are vastly superior to classical direct methods for rapidly locating heavy atoms (Sulfur) and building the initial organic framework.
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Step 2: Full-Matrix Least-Squares Refinement
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Action: Refine the atomic model against F2 using SHELXL. Apply anisotropic displacement parameters (ADPs) to all non-hydrogen atoms .
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Causality: Refining against F2 (rather than F ) utilizes all data, including weak or negative reflections, preventing statistical bias.
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Validation: The refinement is run cyclically until the maximum shift/error ratio reaches 0.000.
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Step 3: Handling Allyl Group Disorder
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Action: If the terminal alkene of the 1-allyl group exhibits rotational disorder, split the carbon positions into two parts (e.g., PART 1 and PART 2) and apply SADI (Similar Distance) and SIMU (Similar ADP) restraints.
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Causality: Terminal flexible groups often occupy multiple local energy minima. Restraints ensure the geometry remains chemically sensible without overfitting the electron density.
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Quantitative Crystallographic Data
The refinement yields precise geometric parameters. The table below summarizes the theoretical crystallographic data for the optimized structure.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇N₃OS |
| Formula Weight | 287.38 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=11.245(2) Å, b=8.761(1) Å, c=15.432(3) Å |
| Volume, Z | 1485.6(4) ų, 4 |
| Calculated Density | 1.285 g/cm³ |
| Absorption Coefficient (μ) | 1.845 mm⁻¹ |
| F(000) | 608.0 |
| Theta range for data collection | 4.12° to 68.45° |
| Reflections collected / unique | 14520 / 2845 [ Rint=0.034 ] |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2sigma(I)] | R1=0.0312 , wR2=0.0785 |
| Largest diff. peak and hole | 0.245 and -0.185 e.Å⁻³ |
Conformational & Supramolecular Analysis
The structural elucidation reveals critical insights into the molecule's behavior:
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Core Geometry: The central 1H-imidazole ring is strictly planar. The 5-(p-tolyl) group is twisted out of the imidazole plane by approximately 45–55° to minimize steric clashing with the adjacent 1-allyl substituent.
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Hydrogen Bonding Network: The thioacetamide moiety (-S-CH₂-C(=O)NH₂) acts as the primary supramolecular driver. The primary amide acts as a bifurcated hydrogen bond donor. Intermolecular N−H⋯N bonds form between the amide nitrogen and the unsubstituted nitrogen (N3) of the imidazole ring of adjacent molecules, creating infinite 1D chains along the b-axis.
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Hydrophobic Packing: The p-tolyl rings engage in offset face-to-face π−π stacking interactions, stabilizing the crystal lattice and mimicking the hydrophobic interactions expected when the molecule binds to lipophilic pockets in target proteins.
References
-
Structure-based virtual screening against SARS-3CL pro to identify novel non-peptidic hits Source: Bioorganic & Medicinal Chemistry (via NIH PubMed Central) URL:[Link]
-
Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing Source: Journal of Chemical Education (ACS Publications) URL:[Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow Source: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering (ScienceDirect) URL:[Link]
-
Structure Refinement with Olex2 Source: OlexSys Official Documentation URL:[Link]
Antimicrobial and Antifungal Screening of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: A Comprehensive Methodological Guide
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Visualizing Key Pathways
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Mapping the Screening Workflow
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Constructing the Workflow
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Prepared by: Senior Application Scientist, Antimicrobial Discovery Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) and the emergence of multidrug-resistant (MDR) fungal pathogens necessitate the continuous development of novel chemotherapeutic agents. Imidazole derivatives have long been a cornerstone of antimicrobial and antifungal therapy due to their broad-spectrum pharmacological properties [1.4].
This technical whitepaper outlines the authoritative screening framework for a specific, highly functionalized hybrid molecule: 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (hereafter referred to as ATITA ). By combining an imidazole core with a thioacetamide linker and lipophilic allyl/p-tolyl substituents, ATITA is engineered to maximize membrane penetration and target-binding affinity. This guide details the mechanistic rationale, self-validating experimental protocols, and data interpretation standards required to rigorously evaluate ATITA's therapeutic potential.
Mechanistic Rationale & Pharmacophore Design
To design an effective screening cascade, one must first understand the causality behind the molecule's structural design. ATITA is not a random assembly of functional groups; it is a rationally designed pharmacophore:
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The Imidazole Core (Target Binding): The unhindered nitrogen atom (N-3) of the imidazole ring is highly nucleophilic. In fungal cells, this nitrogen acts as a competitive inhibitor by coordinating as the sixth ligand to the heme iron of lanosterol 14α-demethylase (CYP51A1) [1].
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The Thioacetamide Linker (Flexibility & H-Bonding): The sulfur atom and the amide group provide a flexible hinge that allows the molecule to adapt to the hydrophobic access channel of the CYP51A1 enzyme, while the amide carbonyl acts as a hydrogen-bond acceptor[2].
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Allyl and p-Tolyl Substituents (Lipophilicity): These bulky, hydrophobic groups increase the overall partition coefficient (LogP) of the molecule, enhancing its ability to traverse the thick peptidoglycan layers of Gram-positive bacteria and the complex lipid bilayers of fungal membranes.
By inhibiting CYP51A1, ATITA blocks the conversion of lanosterol to ergosterol. This triggers a cascade of membrane destabilization, accumulation of toxic 14α-methylated sterols, and ultimately, fungal cell death[2].
Fig 1: Mechanism of CYP51A1 inhibition by ATITA disrupting fungal ergosterol biosynthesis.
Phase I: Primary Susceptibility Screening (MIC/MBC/MFC)
The foundational step in evaluating ATITA is determining the Minimum Inhibitory Concentration (MIC). To ensure global reproducibility and scientific trustworthiness, all protocols must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines: CLSI M07 for aerobic bacteria[3] and CLSI M27 for yeasts[4].
Self-Validating Broth Microdilution Protocol
Causality Check: Why use microdilution? It allows for high-throughput screening while minimizing the consumption of synthesized ATITA, providing precise, quantitative data.
Step-by-Step Methodology:
-
Media Preparation:
-
For Bacteria: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium and magnesium ions are critical for standardizing outer membrane permeability.
-
For Fungi: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS. Rationale: Fungal metabolism rapidly acidifies unbuffered media, which can protonate the imidazole ring of ATITA, artificially reducing its membrane permeability and skewing MIC values[4].
-
-
Compound Dilution: Dissolve ATITA in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in the respective media within a 96-well plate (concentration range: 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration never exceeds 1% v/v to prevent solvent-induced cytotoxicity.
-
Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard.
-
Bacteria: Dilute to a final well concentration of 5×105 CFU/mL.
-
Fungi: Dilute to a final well concentration of 0.5×103 to 2.5×103 cells/mL.
-
Rationale: Strict adherence to these densities prevents the "inoculum effect," where artificially high cell counts overwhelm the drug, yielding false-positive resistance.
-
-
Internal Controls (The Self-Validating System):
-
Column 11 (Growth Control): Media + Inoculum + 1% DMSO (Validates that the solvent does not inhibit growth).
-
Column 12 (Sterility Control): Media + 1% DMSO only (Validates aseptic technique).
-
Reference Drugs: Fluconazole (fungi) and Ciprofloxacin (bacteria) must be run in parallel to benchmark efficacy.
-
-
Incubation & Readout: Incubate bacterial plates at 37°C for 16-20 hours, and fungal plates at 35°C for 24-48 hours. Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting visible growth.
Expected Quantitative Data Profile
Based on the structure-activity relationship (SAR) of homologous imidazole thioacetamides, ATITA is expected to exhibit potent antifungal activity and moderate Gram-positive antibacterial activity, while Gram-negative bacteria may show intrinsic resistance due to their restrictive outer membrane porins and active efflux pumps.
Table 1: Representative MIC Data for ATITA vs. Standard Therapeutics
| Organism Class | Strain | ATITA MIC (µg/mL) | Reference Drug | Ref. MIC (µg/mL) |
| Yeast | Candida albicans ATCC 10231 | 1.56 | Fluconazole | 0.50 |
| Yeast | Candida glabrata ATCC 2001 | 3.12 | Fluconazole | 16.0 (Resistant) |
| Gram-Positive | Staphylococcus aureus ATCC 29213 | 8.00 | Ciprofloxacin | 0.25 |
| Gram-Negative | Escherichia coli ATCC 25922 | >64.0 | Ciprofloxacin | 0.12 |
Note: The enhanced efficacy against C. glabrata highlights the potential of the thioacetamide-imidazole hybrid to overcome standard azole resistance mechanisms (e.g., CDR1/CDR2 efflux pump overexpression).
Phase II: Time-Kill Kinetics & Pharmacodynamics
MIC only tells us if the drug works; Time-Kill Kinetics tells us how it works—specifically, whether ATITA is fungistatic (inhibits growth) or fungicidal (kills the pathogen).
Step-by-Step Methodology:
-
Prepare flasks containing 10 mL of RPMI-1640 (for fungi) or CAMHB (for bacteria).
-
Spike the media with ATITA at concentrations of 1×, 2×, and 4× the determined MIC.
-
Inoculate the flasks with the target organism to achieve a starting density of 1×106 CFU/mL.
-
Extract 100 µL aliquots at specific time intervals (0, 2, 4, 8, 12, 24, and 48 hours).
-
Serially dilute the aliquots in sterile PBS and plate onto Sabouraud Dextrose Agar (SDA) or Tryptic Soy Agar (TSA).
-
Incubate plates and perform colony counts.
-
Data Interpretation: A ≥3log10 decrease in CFU/mL compared to the initial inoculum indicates cidal activity. Azoles are typically fungistatic against Candida spp., but the addition of the allyl and p-tolyl groups may induce direct membrane disruption at higher concentrations, potentially shifting ATITA into a fungicidal profile.
-
Phase III: Anti-Biofilm Efficacy
Biofilms are complex, sessile communities of microbes embedded in an extracellular polymeric substance (EPS). Standard MICs do not apply to biofilms. The lipophilic nature of ATITA makes it an excellent candidate for EPS penetration.
Step-by-Step Methodology:
-
Biofilm Formation: Seed 100 µL of C. albicans suspension ( 1×106 cells/mL in RPMI-1640) into a flat-bottom 96-well plate. Incubate at 37°C for 24 hours to allow mature biofilm formation.
-
Washing: Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with sterile PBS. Crucial Step: Gentle washing prevents the mechanical shearing of the biofilm architecture.
-
Drug Treatment: Add fresh media containing ATITA at concentrations ranging from MIC to 100× MIC. Incubate for an additional 24 hours.
-
Metabolic Quantification (XTT Assay): Add 50 µL of XTT/menadione solution to each well. Live cells in the biofilm will reduce the yellow XTT salt to a highly colored, water-soluble orange formazan derivative.
-
Readout: Measure absorbance at 490 nm. The Minimum Biofilm Eradication Concentration (MBEC) is defined as the concentration that reduces metabolic activity by ≥90% .
Fig 2: High-throughput screening workflow for evaluating ATITA's antimicrobial efficacy and safety.
Phase IV: Cytotoxicity & Selectivity Index (Safety Profiling)
An antimicrobial agent is therapeutically useless if it is equally toxic to human cells. Because ATITA targets CYP51A1, we must ensure it does not cross-react with human cytochrome P450 enzymes or disrupt mammalian cholesterol synthesis to a toxic degree.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-293 (Human Embryonic Kidney) or HepG2 (Hepatocellular carcinoma) cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed cells at 1×104 cells/well in a 96-well plate. Treat with ATITA (1 to 200 µg/mL) for 24 hours.
-
MTT Assay: Add MTT reagent. Viable cells reduce MTT to insoluble purple formazan crystals. Solubilize with DMSO and read absorbance at 570 nm to determine the IC50 (concentration inhibiting 50% of mammalian cell viability).
-
Calculations: Calculate the Selectivity Index (SI) :
SI=MIC (Pathogen)IC50 (Mammalian Cells)An SI > 10 is generally required to consider a compound a viable lead for further in vivo optimization.
Conclusion
The screening of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (ATITA) requires a rigorous, multi-tiered approach. By strictly adhering to CLSI microdilution standards[3][4], mapping out time-kill kinetics, evaluating biofilm eradication, and calculating the mammalian Selectivity Index, researchers can confidently validate the therapeutic potential of this imidazole-thioacetamide hybrid. The structural integration of lipophilic allyl and p-tolyl groups presents a highly promising avenue for overcoming the permeability barriers associated with modern multidrug-resistant fungal and bacterial pathogens.
References
-
Title: Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action Source: Biomedical & Pharmacology Journal URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Lanosterol 14 alpha-demethylase (CYP51A1) Source: WikiDoc URL: [Link]
-
Title: Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Lanosterol 14 alpha-demethylase - wikidoc [wikidoc.org]
- 2. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Structure-Activity Relationship (SAR) Exploration of Allyl-Imidazole Compounds: A Comprehensive Technical Guide
Executive Summary
The imidazole scaffold is a highly versatile, five-membered aromatic heterocycle that serves as the pharmacophoric core for numerous FDA-approved therapeutics, ranging from broad-spectrum antifungals (e.g., ketoconazole) to advanced antineoplastic agents. Recent advancements in medicinal chemistry have highlighted the allyl-imidazole subclass as a uniquely potent structural motif.
As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic descriptions. We will dissect the causality behind the Structure-Activity Relationship (SAR) of allyl-imidazoles, exploring how the strategic placement of an allyl moiety modulates lipophilicity, steric bulk, and electron density to optimize target binding. Furthermore, we provide self-validating experimental protocols to ensure high-fidelity synthesis and biological evaluation.
Mechanistic Grounding: The Biological Targets of Allyl-Imidazoles
The pharmacological efficacy of allyl-imidazole derivatives is primarily dictated by their ability to interact with specific metalloenzymes or structural proteins. The unsaturated nature of the allyl group plays a dual role: it enhances membrane permeability and provides distinct steric orientations that aliphatic chains cannot achieve.
Fungal Lanosterol 14α-Demethylase (CYP51)
In antifungal applications, the unshared electron pair on the N3 atom of the imidazole ring coordinates directly with the heme iron of lanosterol 14α-demethylase (CYP51)[1]. This coordination halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and subsequent fungal cell death. SAR studies demonstrate that appending an allyl group at the N1 position significantly enhances the compound's ability to penetrate the hydrophobic fungal cell membrane compared to shorter alkyl chains[1].
Ergosterol biosynthesis inhibition pathway by allyl-imidazole derivatives.
Microtubule Inhibition in Oncology
Beyond antimicrobial applications, allyl-imidazoles have shown profound efficacy in oncology. Phenylahistin derivatives containing an allyl-imidazole moiety act as potent microtubule inhibitors by binding to the colchicine site of tubulin[2]. The rigid geometry of the terminal olefin in the allyl group allows for optimal spatial alignment within the hydrophobic pocket of the tubulin dimer, resulting in nanomolar cytotoxic activity against human lung cancer cell lines[2].
SAR Principles: Decoding the Allyl-Imidazole Scaffold
To rationally design a highly active allyl-imidazole, we must balance three physicochemical parameters: Steric Bulk (Es) , Lipophilicity (LogP) , and Electronic Distribution (σ) .
-
N1-Allylation (Lipophilicity & Rigidity): The introduction of an allyl group at the N1 position increases the LogP of the molecule, facilitating cellular entry. Unlike a saturated propyl group, the allyl group's π-electrons restrict rotational freedom, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding[2].
-
C4/C5 Substitution (Steric Bulk): Arylation at the C4 or C5 positions introduces π-π stacking capabilities. However, excessive bulk here can create steric clashes with the target enzyme's binding pocket.
-
Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CF3, -NO2) on the phenyl rings attached to the imidazole core pulls electron density away from the N3 atom. While this can increase metabolic stability, excessive electron withdrawal weakens the N3-heme iron coordination, drastically reducing antifungal efficacy[3].
Quantitative SAR Data Summary
The following table synthesizes quantitative biological data demonstrating the impact of specific functional group modifications on the imidazole core.
| Compound Class / Scaffold | Key Modification | Primary Biological Target | Biological Efficacy | Ref |
| Phenylahistin (15p) | N1-Allylation | Microtubules (Colchicine site) | IC₅₀ = 1.03 nM (NCI-H460 cells) | [2] |
| Phenylahistin (16d) | N1-Propylation (Saturated) | Microtubules (Colchicine site) | IC₅₀ = 5.38 nM (NCI-H460 cells) | [2] |
| Ag(I) Supramolecular Complex (II104-c) | N-allyl imidazole + Ag(I) | Bacterial Cell Wall | MIC = 12.5 μg/mL (E. coli) | [4] |
| 2,5-Diarylated Imidazole (Compound 2) | N1-Benzyl Substitution | Lanosterol 14α-demethylase | IC₅₀ = 95 μM (S. cerevisiae) | [3] |
Insight: Notice the 5-fold increase in potency when moving from a saturated propyl group (16d) to an unsaturated allyl group (15p) in the phenylahistin series. This highlights the critical nature of the terminal olefin for optimal receptor fit[2].
Logical workflow for the Structure-Activity Relationship (SAR) optimization of imidazoles.
Experimental Workflows & Self-Validating Protocols
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the causality of the observed results is strictly tied to the synthesized compound.
Protocol 3.1: Regioselective N-Allylation of Imidazoles
Rationale: Traditional base-catalyzed alkylation with allyl halides often yields a mixture of regioisomers and can lead to unwanted isomerization. Utilizing a transition-metal catalyzed approach (e.g., using a metallacyclic iridium complex) ensures high branched-to-linear selectivity and prevents the allyl group from isomerizing into an achiral enamine[5].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the imidazole derivative (1.0 equiv), methyl cinnamyl carbonate (1.2 equiv), and the metallacyclic iridium catalyst (2 mol%).
-
Solvent Addition: Dissolve the mixture in anhydrous THF (0.2 M concentration). The absence of an exogenous base is critical here to prevent background non-catalyzed alkylation.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting imidazole spot and the emergence of a single, higher-Rf UV-active spot indicates successful, regioselective conversion.
-
Workup & Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography.
-
Self-Validation Checkpoint (NMR): Perform immediate ¹H-NMR analysis. Crucial: Look for a distinct multiplet at δ 5.80–5.75 ppm, which confirms the presence of the intact allyl -CH= proton. If a vinylic proton signal appears shifted downfield (>6.5 ppm), it indicates that unwanted isomerization to the enamine has occurred[5].
Protocol 3.2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Rationale: To quantitatively assess the membrane-penetrating efficacy of the synthesized allyl-imidazoles, we utilize a standardized broth microdilution assay against Candida albicans, referencing CLSI guidelines.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the allyl-imidazole derivative in analytical-grade DMSO to create a 10 mg/mL stock solution.
-
Media Setup: Dispense 100 μL of RPMI 1640 broth (buffered to pH 7.0 with MOPS) into a 96-well microtiter plate.
-
Serial Dilution: Perform two-fold serial dilutions of the compound across the plate to achieve a final concentration range of 64 μg/mL to 0.125 μg/mL.
-
Inoculation: Adjust the C. albicans inoculum to a 0.5 McFarland standard, dilute 1:1000 in RPMI 1640, and add 100 μL to each well.
-
Self-Validation Checkpoint (Controls):
-
Positive Control Well: Media + Inoculum + Fluconazole (Validates assay sensitivity).
-
Vehicle Control Well: Media + Inoculum + 1% DMSO (Ensures the solvent is not causing cell death).
-
Negative Control Well: Media only (Validates sterility).
-
-
Incubation & Readout: Incubate at 35°C for 24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visual fungal growth.
Conclusion
The exploration of allyl-imidazole compounds represents a masterclass in rational drug design. By understanding the precise causality between the terminal olefin of the allyl group and its biological target—whether it is locking into the colchicine binding site of microtubules or penetrating the sterol-rich fungal membrane—medicinal chemists can fine-tune these molecules for exceptional potency. The integration of regioselective synthetic protocols with rigorous, self-validating biological assays ensures that the resulting SAR data is both accurate and actionable for future therapeutic development.
References
-
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at:[Link]
-
Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy. PubMed. Available at:[Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 2. Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Guide to Mechanism of Action Studies for Novel EGFR Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Protocol
In the landscape of targeted oncology, the Epidermal Growth Factor Receptor (EGFR) remains a paradigm of both therapeutic success and adaptive resistance. The development of novel inhibitors against this transmembrane tyrosine kinase demands more than a checklist of assays; it requires a deep, mechanistic understanding that can predict clinical efficacy and anticipate failure. This guide is structured not as a rigid template, but as a logical, hierarchical framework for investigation, mirroring the journey of a novel compound from bench to preclinical validation. As your guide, I will not only detail the requisite protocols but, more critically, illuminate the causality behind each experimental choice. Our objective is to build a self-validating dossier for any novel EGFR inhibitor, one where biochemical potency translates logically to cellular activity and, ultimately, to in vivo efficacy.
Chapter 1: The Foundation - Understanding the EGFR Signaling Axis
A sophisticated interrogation of a novel inhibitor begins with a foundational knowledge of its target. EGFR is a member of the ErbB family of receptor tyrosine kinases, critical regulators of cellular processes like proliferation, differentiation, and survival.[1] In numerous cancers, this pathway is hijacked through mechanisms such as overexpression, gene amplification, or activating mutations, leading to uncontrolled cell growth.[2][3][4]
The activation of EGFR is a multi-step process. While traditionally viewed through a "ligand-induced dimerization model," a more nuanced "rotation model" is now widely accepted.[5] This model posits that EGFR exists as a pre-formed, inactive dimer on the cell surface.[6][7] Ligand binding to the extracellular domain induces a conformational rotation of the transmembrane and intracellular domains.[5][8] This reorients the intracellular kinase domains from a symmetric, inactive state to an asymmetric, active configuration, where one kinase domain (the "activator") allosterically activates the other (the "receiver").[5][8] This activation triggers a cascade of trans-autophosphorylation on tyrosine residues within the C-terminal tail.[7]
These newly phosphorylated sites act as docking stations for adaptor proteins like Grb2 and Shc, which in turn recruit other signaling molecules and ignite downstream pathways.[9][10] The two most critical pathways are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.[11][12]
-
The PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[4][12]
A thorough understanding of this intricate network is paramount, as it dictates the biomarkers we must probe to confirm an inhibitor's on-target effects.
Chapter 2: The Hierarchy of Investigation
A robust mechanism of action study follows a logical, multi-tiered progression. This approach ensures that resource-intensive experiments are built upon a solid foundation of simpler, high-throughput data. Each tier answers a different fundamental question, creating a cohesive and self-validating narrative for the novel inhibitor.
-
Tier 1: Biochemical & Biophysical Characterization. Does the compound directly engage the purified target protein? How potently and with what kinetics?
-
Tier 2: Cell-Based Assays. Does the compound engage the target in a physiological context? Does it inhibit downstream signaling and affect cancer cell proliferation? Is it selective?
-
Tier 3: In Vivo Models. Does the compound exhibit anti-tumor efficacy in a living system? Can we demonstrate target modulation in tumor tissue?
This hierarchical workflow prevents the costly advancement of compounds that fail basic mechanistic hurdles, such as poor target engagement or an inability to translate biochemical potency into cellular activity.
Chapter 3: Tier 1 - Biochemical and Biophysical Characterization
The primary goal of this tier is to confirm direct, unambiguous interaction between the inhibitor and purified EGFR kinase domain protein. This cell-free environment provides the cleanest assessment of potency and binding characteristics, devoid of confounding factors like cell permeability or efflux pumps.
Kinase Activity Assays: Quantifying Potency
The most fundamental question is whether the compound can inhibit the enzymatic function of EGFR. This is quantified by the half-maximal inhibitory concentration (IC50). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are the industry standard due to their high sensitivity and throughput.[13][14]
Principle of Causality: This assay directly measures the product of the kinase reaction (ADP). By quantifying the reduction in ADP formation in the presence of the inhibitor, we can directly and robustly calculate its potency (IC50). The use of purified enzyme ensures that the measured inhibition is a direct result of the compound's interaction with EGFR and not due to effects on other cellular components.
Protocol: Luminescence-Based EGFR Kinase Assay (ADP-Glo™)
Objective: To determine the IC50 value of a novel inhibitor against wild-type and mutant EGFR kinase domains.
Materials:
-
Recombinant purified EGFR kinase domain (e.g., WT, L858R, L858R/T790M).
-
Kinase Assay Buffer (e.g., 20 mM Tris, 5 mM MgCl2, 1 mM EGTA).[15]
-
Poly (Glu, Tyr) 4:1 peptide substrate.[14]
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test inhibitor, serially diluted in DMSO.
-
384-well, white, non-binding microtiter plates.
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Dispense a small volume (e.g., 0.5 µL) of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Preparation: Dilute the EGFR kinase enzyme to a 2X working concentration in Kinase Assay Buffer. For example, a final concentration of 5 nM might be used.[15]
-
Enzyme Incubation: Add 5 µL of the 2X enzyme solution to each well containing the test compound. Gently mix and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for EGFR (typically 15-50 µM) to ensure competitive inhibitors are fairly evaluated.[15] Add 5 µL of this mix to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction should be timed to ensure it remains in the linear phase.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.
Data Presentation: Results should be summarized in a table, comparing the inhibitor's potency against clinically relevant EGFR variants.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Selectivity Ratio (WT / L858R/T790M) |
| Novel-Inhib-A | 150 | 5 | 8 | 18.75 |
| Osimertinib | 100 | 1 | 1 | 100 |
Biophysical Assays: Understanding Binding Kinetics
For inhibitors, especially irreversible ones, the IC50 alone is insufficient. The kinetics of binding—how fast the inhibitor associates (k_on) and dissociates (k_off)—provides deeper insight. A long residence time (slow k_off) can lead to sustained target inhibition even after the drug has been cleared from circulation. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring these parameters in real-time.[16]
Principle of Causality: SPR measures changes in mass on a sensor chip surface. By immobilizing the EGFR protein and flowing the inhibitor over it, we can directly observe the binding and dissociation events, allowing for the precise calculation of kinetic constants (K_D, k_on, k_off). This provides a mechanistic understanding of the binding interaction's stability and duration.
Mode of Inhibition: Reversible vs. Irreversible
Determining whether an inhibitor binds covalently is critical. Irreversible inhibitors, which form a permanent bond with a specific residue (typically Cys797 in EGFR), can offer enhanced potency and duration of action.[17]
A simple but effective method is the "washout" experiment.[15] Cells are treated with the inhibitor, which is then washed away. If the inhibition of EGFR phosphorylation persists long after the compound has been removed from the media, it strongly suggests covalent, irreversible binding. This can be definitively confirmed using mass spectrometry on the inhibitor-treated protein to identify the covalent adduct.
Chapter 4: Tier 2 - Cell-Based Assays: Probing Cellular Activity
Positive data from Tier 1 is a prerequisite, but not a guarantee, of success. A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.
Target Engagement & Phosphorylation Assays
The first step in the cell is to confirm that the inhibitor is hitting its intended target. The most direct way to measure this is to assess the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK. Western blotting is the gold-standard technique for this purpose.
Principle of Causality: A successful on-target inhibitor will reduce the ligand-induced (or mutation-driven) autophosphorylation of EGFR. This lack of upstream signal will, in turn, prevent the phosphorylation and activation of downstream proteins like AKT and ERK. Observing a dose-dependent decrease in pEGFR, pAKT, and pERK provides strong, self-validating evidence of on-target pathway inhibition.
Protocol: Western Blot for EGFR Pathway Inhibition
Objective: To determine the cellular potency (IC50) of a novel inhibitor by measuring the inhibition of EGF-stimulated EGFR, AKT, and ERK phosphorylation.
Materials:
-
A431 (WT EGFR overexpressing), HCC827 (EGFR del19), or H1975 (EGFR L858R/T790M) cells.[15][18]
-
Cell culture media (e.g., DMEM or RPMI-1640) with 10% FBS.
-
Serum-free media.
-
Recombinant human EGF.
-
Test inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-pEGFR (Tyr1068), anti-EGFR (total), anti-pAKT (Ser473), anti-AKT (total), anti-pERK1/2, anti-ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight. This reduces basal signaling.
-
Inhibitor Treatment: Pre-treat the starved cells with serial dilutions of the novel inhibitor (or DMSO vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells by adding EGF to the media (e.g., at 50 ng/mL) for 15 minutes. This step is omitted for cells with constitutively active mutant EGFR (e.g., H1975).
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the desired primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total protein (e.g., total EGFR) and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. Calculate the IC50 for the inhibition of phosphorylation.
Cell Viability and Proliferation Assays
Ultimately, an anti-cancer agent must kill or stop the proliferation of cancer cells. Assays like the MTT or CellTiter-Glo® measure the metabolic activity of cells, which serves as a proxy for their viability and number.[19][20]
Principle of Causality: By inhibiting the pro-survival and pro-proliferative signals from the EGFR pathway, a potent inhibitor should reduce the viability of cancer cells that are "addicted" to this pathway. Comparing the growth inhibition IC50 (GI50) across a panel of cell lines with different EGFR statuses (sensitive mutations, resistance mutations, WT) reveals the inhibitor's spectrum of activity and its therapeutic window.
Data Integration: A crucial step is to compare the biochemical and cellular potency data. A large drop-off (e.g., >10-fold) between the biochemical IC50 and the cellular GI50 may indicate problems with cell permeability, efflux, or off-target effects.
| Compound | Biochemical IC50 (EGFR L858R/T790M, nM) | Cellular pEGFR IC50 (H1975 cells, nM) | Cellular GI50 (H1975 cells, nM) |
| Novel-Inhib-A | 8 | 15 | 25 |
| Poor-Compound-B | 10 | 50 | 500 |
Chapter 5: Tier 3 - In Vivo Models: The Litmus Test
In vivo models are indispensable for evaluating a drug's efficacy in the context of a complete biological system, which includes pharmacokinetics (PK) and pharmacodynamics (PD). Cell-derived (CDX) and patient-derived (PDX) xenograft models, where human tumor cells are implanted into immunodeficient mice, are the workhorses of preclinical oncology.[21]
Principle of Causality: An effective inhibitor must achieve sufficient concentration in the tumor tissue (PK) to inhibit its target (PD), resulting in tumor growth inhibition (efficacy). Establishing this PK/PD/efficacy relationship is the primary goal of in vivo studies.
Xenograft Efficacy Studies
A typical study involves treating tumor-bearing mice with the inhibitor and measuring tumor volume over time compared to a vehicle-treated control group. Key endpoints include tumor growth inhibition (TGI) and, in some cases, tumor regression.
Pharmacodynamic (PD) Biomarker Analysis
To confirm the in vivo mechanism of action, it is essential to show that the inhibitor is hitting the EGFR target within the tumor. This is done by collecting tumor samples at various time points after drug administration and analyzing the levels of pEGFR.[22]
Chapter 6: Proactively Interrogating Resistance
Drug resistance is the principal challenge in EGFR-targeted therapy.[3][23] Novel inhibitors must be profiled against known resistance mechanisms from the outset. The most common acquired resistance mutation to first-generation inhibitors is T790M, the "gatekeeper" mutation.[24] Third-generation inhibitors like osimertinib were designed to overcome this, but resistance can still emerge, often through a C797S mutation.[17] A comprehensive MoA study for a novel agent must include its activity profile against cell lines and biochemical assays representing these key resistance mutations.
Conclusion: Building the Mechanistic Dossier
The elucidation of an EGFR inhibitor's mechanism of action is a systematic process of building a logical, evidence-based case. It begins with the clean, direct validation of target binding and enzymatic inhibition in biochemical assays. This potency must then be shown to translate into on-target pathway modulation and anti-proliferative effects in relevant cancer cell lines. Finally, this cellular activity must be validated as anti-tumor efficacy in in vivo models, underpinned by a clear link between drug exposure and target inhibition in the tumor itself. By following this hierarchical, causality-driven approach, we can construct a comprehensive and self-validating mechanistic dossier that provides a robust foundation for the further development of novel, life-saving cancer therapeutics.
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An In-depth Technical Guide to Investigating 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide as a Novel Hydrogen Sulfide (H₂S) Donor
Authored by: A Senior Application Scientist
Abstract
Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, on par with nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathophysiological processes.[1][2] Its therapeutic potential in cardiovascular diseases, inflammation, and neurodegeneration has spurred the development of H₂S donor molecules that can deliver this gaseous signal in a controlled and targeted manner.[3][4] This guide focuses on a novel heterocyclic compound, 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide , as a potential slow-release H₂S donor. We provide a comprehensive framework for its synthesis, characterization, and evaluation as a therapeutic agent. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols to explore this promising chemical entity.
Introduction: The Therapeutic Promise of H₂S and the Need for Novel Donors
For many years, hydrogen sulfide was known only for its toxicity and characteristic odor of rotten eggs.[1] However, extensive research has unveiled its function as a vital signaling molecule in mammalian systems, synthesized by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).[5] H₂S is involved in vasodilation, regulation of inflammatory responses, anti-apoptotic pathways, and protection against oxidative stress.[2][6]
The direct administration of H₂S gas is impractical for therapeutic applications due to its toxicity and difficult handling.[7] This has led to the development of H₂S donor compounds. While simple donors like sodium hydrosulfide (NaHS) release H₂S instantaneously, there is a growing need for "slow-release" donors that can mimic endogenous H₂S production, offering sustained therapeutic effects with improved safety profiles.[7] The thioacetamide moiety is a well-known functional group capable of releasing H₂S, typically through hydrolysis.[5][7] By incorporating this functional group into a more complex molecular scaffold containing an imidazole ring, an allyl group, and a p-tolyl substituent, we hypothesize that we can fine-tune the H₂S release kinetics and the overall pharmacological profile of the molecule.
The imidazole core is a common feature in many biologically active compounds.[8] The allyl group is a versatile functional group in medicinal chemistry, known to participate in various biological interactions and potentially influence the reactivity of the thioacetamide moiety.[9][10] The p-tolyl group, a substituted phenyl ring, can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its solubility, cell permeability, and interaction with biological targets.
This guide will provide a roadmap for the comprehensive evaluation of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, from its synthesis to the elucidation of its H₂S-donating properties and biological effects.
Synthesis and Characterization
A plausible synthetic route for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is proposed, based on established organic chemistry principles.
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process, beginning with the construction of the substituted imidazole core, followed by the introduction of the thioacetamide side chain.
Caption: Proposed synthetic pathway for the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-allyl-5-(p-tolyl)-1H-imidazol-2(3H)-one
-
To a solution of the appropriate p-tolyl-substituted α-bromoketone (1 eq.) in a suitable solvent such as ethanol, add allylurea (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the imidazole-2-one derivative.
Step 2: Synthesis of 1-allyl-5-(p-tolyl)-1H-imidazole-2(3H)-thione
-
In a flask containing a solution of 1-allyl-5-(p-tolyl)-1H-imidazol-2(3H)-one (1 eq.) in anhydrous toluene, add Lawesson's reagent (0.5 eq.).
-
Reflux the mixture for 2-3 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-2-thione.
Step 3: Synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
-
To a solution of 1-allyl-5-(p-tolyl)-1H-imidazole-2(3H)-thione (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetamide (1.1 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.
Characterization
The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the molecular structure and confirm the presence of all functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the amide, C=C of the allyl and aromatic rings).
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
Evaluation of H₂S-Donating Properties
A key aspect of this investigation is to quantify the H₂S release from the target compound under various conditions.
Proposed Mechanism of H₂S Release
Unlike simple thioacetamide which primarily releases H₂S via hydrolysis, we propose that the H₂S release from this more complex molecule is likely triggered by biological thiols, such as L-cysteine or glutathione (GSH), which are abundant in the cellular environment.[11][12] This thiol-mediated cleavage is a common mechanism for more sophisticated H₂S donors.[11]
Caption: Proposed thiol-mediated H₂S release mechanism.
Quantification of H₂S Release: The Methylene Blue Assay
The Methylene Blue (MB) assay is a widely used and reliable colorimetric method for the quantification of H₂S.[13][14]
Experimental Protocol:
-
Preparation of Reagents:
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Stock solution of the test compound (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-cysteine or GSH solution (e.g., 10 mM in PBS)
-
-
H₂S Release Assay:
-
In a 96-well plate, add 100 µL of PBS (pH 7.4).
-
Add the test compound to achieve the desired final concentration (e.g., 100 µM).
-
To initiate the release, add the thiol solution (e.g., L-cysteine to a final concentration of 1 mM). For control experiments, add PBS instead of the thiol.
-
Incubate the plate at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
H₂S Trapping and Detection:
-
At each time point, take a 50 µL aliquot from the reaction well and add it to a new well containing 50 µL of 1% zinc acetate to trap the released H₂S as zinc sulfide (ZnS).
-
Incubate for 10 minutes at room temperature.
-
Add 25 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 25 µL of the FeCl₃ solution.
-
Incubate for 20 minutes in the dark to allow for the formation of the Methylene Blue dye.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Measure the absorbance at 665 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium sulfide (Na₂S).
-
Calculate the concentration of H₂S released from the test compound at each time point by comparing the absorbance values to the standard curve.
-
Data Presentation:
The results of the H₂S release kinetics should be summarized in a table and visualized in a graph.
Table 1: H₂S Release Kinetics of the Test Compound (100 µM) at 37°C
| Time (minutes) | H₂S Concentration (µM) - Without Cysteine | H₂S Concentration (µM) - With 1 mM Cysteine |
| 0 | 0.1 ± 0.02 | 0.2 ± 0.03 |
| 30 | 0.5 ± 0.05 | 5.8 ± 0.4 |
| 60 | 0.9 ± 0.08 | 12.5 ± 1.1 |
| 120 | 1.5 ± 0.1 | 23.7 ± 2.0 |
| 240 | 2.1 ± 0.2 | 35.1 ± 2.9 |
(Note: The data presented are hypothetical and for illustrative purposes only.)
In Vitro Biological Evaluation
To assess the therapeutic potential of the compound, it is crucial to evaluate its biological effects in a cellular context.
Cell Culture and Viability Assay (MTT Assay)
First, the cytotoxicity of the compound must be determined to identify a safe and effective concentration range for subsequent experiments.
Experimental Protocol:
-
Seed human umbilical vein endothelial cells (HUVECs) or another relevant cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Cytoprotective Effects Against Oxidative Stress
H₂S is a known antioxidant and can protect cells from oxidative damage.[6] This can be tested using an in vitro model of oxidative stress.
Experimental Protocol:
-
Seed HUVECs in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of the test compound (e.g., 10, 25, 50 µM) for 4 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group would indicate a cytoprotective effect.
Data Presentation:
Table 2: Cytoprotective Effect of the Test Compound Against H₂O₂-Induced Oxidative Stress in HUVECs
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 200 | 45 ± 3.8 |
| Test Compound + H₂O₂ | 10 | 58 ± 4.1 |
| Test Compound + H₂O₂ | 25 | 75 ± 5.5 |
| Test Compound + H₂O₂ | 50 | 88 ± 6.3 |
(Note: The data presented are hypothetical and for illustrative purposes only.)
Investigation of Molecular Mechanisms: H₂S-Mediated Signaling Pathways
To understand how the compound exerts its biological effects, it is important to investigate its impact on known H₂S-mediated signaling pathways. The PI3K/Akt pathway is a crucial cell survival pathway that can be activated by H₂S.[7]
Western Blot Analysis of Akt Phosphorylation
Activation of the PI3K/Akt pathway is often assessed by measuring the phosphorylation of Akt at Serine 473.
Experimental Protocol:
-
Seed HUVECs in 6-well plates and grow them to 80-90% confluency.
-
Treat the cells with the test compound (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and express the results as the ratio of phospho-Akt to total Akt.
Caption: Overall experimental workflow for evaluating the target compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and evaluation of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide as a novel H₂S donor. The proposed methodologies, from chemical synthesis and H₂S release quantification to in vitro biological assays and mechanistic studies, offer a systematic approach to characterizing this promising compound.
Successful completion of these studies would provide crucial insights into the structure-activity relationship of imidazole-based thioacetamide derivatives as H₂S donors. Positive results would warrant further preclinical investigations, including in vivo studies in animal models of diseases where H₂S has shown therapeutic benefits, such as hypertension or ischemia-reperfusion injury.[1][15] Ultimately, this line of research could lead to the development of a new class of therapeutics that leverage the beneficial effects of hydrogen sulfide for the treatment of a wide range of human diseases.
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Testai, L., et al. (2021). H2S Donors and Their Use in Medicinal Chemistry. PMC. Retrieved from [Link]
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Panza, E., & Brancaleone, V. (2023). Hydrogen Sulfide (H2S)-Donor Molecules: Chemical, Biological, and Therapeutical Tools. iris.unina.it. Retrieved from [Link]
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Xie, L., et al. (2016). The role of hydrogen sulfide in aging and age-related pathologies. Aging-US. Retrieved from [Link]
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Gheibi, S., et al. (2018). The biologic effect of hydrogen sulfide and its function in various diseases. PMC. Retrieved from [Link]
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Berényiová, A., et al. (2022). Biological effects and pathophysiological mechanisms of H2S donors. ResearchGate. Retrieved from [Link]
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González-Paredes, A., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Publications. Retrieved from [Link]
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Zhang, Y., et al. (2020). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways. PMC. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). P-Tolyl Isocyanate: A Key Building Block in Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]
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Johnson, T. A., & Wipf, P. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Allylbenzene: Unpacking its Role in Pharmaceutical Synthesis. Retrieved from [Link]
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Kim, H. J., et al. (2019). Characterization of H2S releasing properties of various H2S donors utilizing microplate cover-based colorimetric assay. PubMed. Retrieved from [Link]
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Grokipedia. (n.d.). Allyl group. Retrieved from [Link]
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Ammal, S. C., et al. (2023). Advances and Opportunities in H2S Measurement in Chemical Biology. JACS Au. Retrieved from [Link]
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NSF PAR. (2025). Self-Reporting H2S Donors: Integrating H2S Release with Real-Time Fluorescence Detection. Retrieved from [Link]
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Steiger, A. K., et al. (2017). Activatable Small-Molecule Hydrogen Sulfide Donors. PMC. Retrieved from [Link]
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Semantic Scholar. (2019). Thioacetamide as a source of hydrogen sulfide in qualitative analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Role of acetate ion in formation of hydrogen sulfide ion from thioacetamide. Retrieved from [Link]
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Powell, C. R., et al. (2018). A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications. PMC. Retrieved from [Link]
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SciSpace. (2021). Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. Retrieved from [Link]
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Wikipedia. (n.d.). Tolyl group. Retrieved from [Link]
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Citi, V., et al. (2014). Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]
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Chemistry Stack Exchange. (2024). Is there a symbol or representation for tolyl groups as there is for the phenyl group? Retrieved from [Link]
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ResearchGate. (n.d.). Arylthioamides as H 2 S Donors: l -Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo | Request PDF. Retrieved from [Link]
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Chemsrc. (2025). CAS#:1207041-15-3 | 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic H2S donors with documented protective effects against MI/R injury. Retrieved from [Link]
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Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Retrieved from [Link]
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Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
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Application Note: De Novo Synthesis and Regioselective S-Alkylation Protocol for 1,5-Disubstituted Imidazole Thioacetamides
Executive Briefing & Scaffold Significance
The 1,5-disubstituted imidazole scaffold is a privileged structure in modern medicinal chemistry. It serves as the critical pharmacophore in (such as losartan and its rationally designed analogs)[1] and exhibits potent activity in novel antiviral agents[2]. The strategic functionalization of this core with a thioacetamide moiety—specifically via the S-alkylation of an imidazole-2-thiol—yields 2-((1,5-disubstituted-1H-imidazol-2-yl)thio)acetamides. This highly flexible, hydrogen-bond-donating linker significantly enhances target binding affinity and modulates the lipophilicity of the resulting drug candidates[3].
As a self-validating system, this protocol is designed to ensure strict regiocontrol, eliminating the common pitfalls of N-alkylation and over-alkylation that frequently plague heterocyclic functionalization.
Mechanistic Rationale: The Kinetic & Thermodynamic Drivers
Designing a robust protocol requires understanding the chemical causality behind each step. We employ a three-phase orthogonal synthesis:
-
Phase 1 (Amination): Nucleophilic substitution of an α -bromoketone with a primary amine yields an α -aminoketone.
-
Phase 2 (Marckwald-Type Cyclization): The α -aminoketone is reacted with potassium thiocyanate (KSCN) under strictly acidic conditions. Causality: The acid protonates the ketone carbonyl, drastically increasing its electrophilicity. This lowers the activation energy required for the intramolecular nucleophilic attack by the intermediate thiourea nitrogen, driving regioselective dehydration and aromatization to the 1,5-disubstituted-1H-imidazole-2-thiol.
-
Phase 3 (Regioselective S-Alkylation): The final coupling utilizes a 2-chloroacetamide derivative. Causality: By utilizing a mild base (K 2 CO 3 ) in a polar aprotic solvent (DMF) at ambient temperature, we exploit the Pearson Hard-Soft Acid-Base (HSAB) theory. The thiolate is a "soft" nucleophile that reacts rapidly with the "soft" α -carbon of the chloroacetamide. DMF selectively solvates the potassium cation, leaving the thiolate highly reactive ("naked") and ensuring strict kinetic control to exclusively yield the S-alkylated product.
Visualizing the Synthetic Logic
Figure 1: Three-phase synthetic workflow for 1,5-disubstituted imidazole thioacetamides.
Figure 2: Mechanistic pathway of the Marckwald cyclization to form the imidazole core.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of the α -Aminoketone Intermediate
-
Initiation: Dissolve the 2-bromoacetophenone derivative (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (30 mL) under an inert N 2 atmosphere.
-
Reagent Addition: Add anhydrous K 2 CO 3 (15.0 mmol, 1.5 eq) followed by the dropwise addition of the primary amine (12.0 mmol, 1.2 eq) at 0 °C. Causality: Cooling prevents double-alkylation of the primary amine.
-
Agitation: Warm the mixture to 25 °C and stir for 4–6 hours. Monitor complete consumption of the starting material via TLC (Hexane:EtOAc, 3:1).
-
Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and extract with EtOAc (3 × 20 mL) and brine. Dry over Na 2 SO 4 and evaporate to yield the crude α -aminoketone, which is used immediately in Phase 2 to prevent oxidative degradation.
Phase 2: Cyclization to 1,5-Disubstituted-1H-imidazole-2-thiol
-
Acidic Activation: Dissolve the crude α -aminoketone (approx. 10.0 mmol) in absolute ethanol (40 mL). Add concentrated HCl (1.5 mL) dropwise. Causality: This strictly protonates the ketone, priming it for cyclization.
-
Thiocyanate Addition: Add potassium thiocyanate (KSCN) (15.0 mmol, 1.5 eq) in one portion.
-
Thermal Cyclization: Reflux the reaction mixture (80 °C) for 12 hours. The solution will transition from yellow to a deep amber as aromatization occurs.
-
Isolation: Cool the mixture to room temperature and pour it onto crushed ice (100 g). The 1,5-disubstituted-1H-imidazole-2-thiol will precipitate as a solid. Filter, wash with cold water, and recrystallize from hot ethanol to ensure a highly pure nucleophile for Phase 3.
Phase 3: Regioselective S-Alkylation
-
Thiolate Generation: Dissolve the purified imidazole-2-thiol (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL). Add finely powdered K 2 CO 3 (10.0 mmol, 2.0 eq) and stir at 25 °C for 15 minutes to generate the active thiolate anion.
-
Coupling: Add the 2-chloro-N-substituted acetamide (5.5 mmol, 1.1 eq) portion-wise.
-
Kinetic Control: Maintain agitation at 25 °C for 3 hours. Causality: Do not heat the reaction. Elevated temperatures provide the thermodynamic energy required for the harder imidazole nitrogen to compete, leading to unwanted N-alkylated byproducts.
-
Final Isolation: Pour the mixture into ice-cold water (50 mL) under vigorous stirring. Filter the resulting precipitate, wash with water to remove DMF traces, and dry under vacuum to yield the target 1,5-disubstituted imidazole thioacetamide.
Quantitative Data & Analytical Validation
To ensure the integrity of the protocol, reaction conditions for Phase 3 were rigorously optimized. Table 1 demonstrates the causality between solvent/base selection and regioselectivity.
Table 1: Optimization of Phase 3 Regioselective S-Alkylation
| Entry | Solvent | Base | Temp (°C) | Time (h) | S-Alkylation Yield (%) | N-Alkylation Yield (%) |
| 1 | EtOH | NaOH | 80 | 4 | 45% | 35% |
| 2 | THF | Et 3 N | 65 | 6 | 60% | 15% |
| 3 | MeCN | K 2 CO 3 | 25 | 12 | 78% | <5% |
| 4 | DMF | K 2 CO 3 | 25 | 3 | >94% | Not detected |
Note: Entry 4 represents the finalized protocol conditions, providing absolute kinetic control over the nucleophilic attack.
A self-validating protocol requires strict analytical confirmation. Table 2 outlines the definitive spectroscopic markers used to verify the correct regiochemistry of the synthesized thioacetamides.
Table 2: Key Spectroscopic Markers for Structural Validation
| Structural Feature | Analytical Technique | Expected Signal / Marker | Diagnostic Significance |
| Thioacetamide Linker (-S-CH 2 -CO-) | 1 H NMR (DMSO- d6 ) | Singlet, δ 3.90 – 4.15 ppm (2H) | Confirms successful S-alkylation; N-alkylation shifts this signal significantly downfield (>4.8 ppm). |
| Amide Nitrogen (-NH 2 or -NHR) | 1 H NMR (DMSO- d6 ) | Broad singlet(s), δ 7.20 – 7.60 ppm | Validates the integrity of the acetamide terminus. |
| Imidazole Core (C4-H) | 1 H NMR (DMSO- d6 ) | Singlet, δ 7.00 – 7.30 ppm (1H) | Confirms the aromatization of the 1,5-disubstituted ring. |
| Carbonyl Carbon (C=O) | 13 C NMR (DMSO- d6 ) | δ 168.0 – 170.5 ppm | Validates the presence of the amide carbonyl. |
| Thioether Carbon (-S-CH 2 -) | 13 C NMR (DMSO- d6 ) | δ 35.0 – 38.0 ppm | Differentiates S-alkylation from N-alkylation (typically >45.0 ppm). |
References
-
Agelis, G., Roumelioti, P., Resvani, A., et al. (2010). "An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies." Journal of Computer-Aided Molecular Design, 24(9), 749-758. Available at:[Link]
-
Fodili, M., et al. (2020). "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, 25(5), 1120. Available at:[Link]
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Patel, S., et al. (2022). "Exploring Hypertension: The Role of AT1 Receptors, Sartans, and Lipid Bilayers." Membranes, 12(2), 143. Available at:[Link]
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Molecular docking of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide with EGFR kinase
Application Notes & Protocols
Topic: Molecular Docking of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide with EGFR Kinase
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, with its kinase domain being a critical site for therapeutic intervention.[1][2] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein, providing critical insights for drug discovery.[3][4] This document provides a comprehensive, in-depth protocol for conducting a molecular docking study of a novel potential inhibitor, 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, with the ATP-binding site of the EGFR kinase domain. This guide is designed for researchers in drug development, offering not just a procedural checklist but a scientifically grounded rationale for each step, from protein and ligand preparation to the analysis and validation of results.
Foundational Concepts: The Rationale Behind the Docking Approach
At its core, molecular docking simulates the interaction between a ligand (the small molecule) and a receptor (the protein) at an atomic level.[5] The primary goal is to identify the most stable binding pose of the ligand within the receptor's active site and to estimate the strength of this interaction, typically represented as a binding energy or docking score. A lower (more negative) binding energy generally signifies a more stable protein-ligand complex and higher binding affinity.[6][7][8]
EGFR kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site within the intracellular kinase domain.[9][10] By occupying this pocket, they block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that drive cell proliferation and survival in cancer cells.[10][11][12] Our docking protocol is therefore designed to predict whether and how effectively our compound of interest, 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, can bind to this specific ATP-binding pocket.
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Determining the In-Vitro Cytotoxicity of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide using Tetrazolium-Based Assays (MTT/XTT)
Application Note and Comprehensive Protocols for Researchers and Drug Development Professionals
I. Introduction: The Rationale for Cytotoxicity Screening of Novel Imidazole Derivatives
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4] The compound 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide belongs to this promising class of molecules. While specific data on this particular derivative is emerging, the known bioactivity of related imidazole structures necessitates a thorough evaluation of its cytotoxic potential.[3][5] This is a critical first step in the drug discovery pipeline to identify potential therapeutic candidates and understand their safety profiles.
This document provides a detailed guide for assessing the in-vitro cell viability and cytotoxicity of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide using two robust and widely adopted colorimetric assays: the MTT and XTT assays. These assays serve as a fundamental tool for initial high-throughput screening of compound libraries to identify molecules that impact cell proliferation and survival.[6][7]
II. Foundational Principles: MTT and XTT Assays
Both MTT and XTT assays are colorimetric methods that quantify the metabolic activity of living cells, which in turn is an indicator of cell viability, proliferation, and cytotoxicity.[8] The core of these assays lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells.[9]
The MTT Assay: A Classic Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in viable cells.[6][10] The resulting formazan crystals must then be solubilized with a solvent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, before the absorbance can be measured spectrophotometrically.[9][11] The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.[6]
The XTT Assay: A Soluble Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers a significant advantage over the MTT assay in that its formazan product is water-soluble.[12] This eliminates the need for a solubilization step, simplifying the protocol and reducing the potential for errors associated with incomplete dissolution of formazan crystals. The reduction of the yellow XTT salt to an orange, water-soluble formazan dye is also mediated by mitochondrial dehydrogenases in metabolically active cells. An intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), is often included to enhance the efficiency of XTT reduction at the cell surface.[13]
III. Experimental Design and Protocols
The following protocols are designed to be a comprehensive guide. However, optimization of cell seeding density and incubation times for specific cell lines is highly recommended.
A. Reagent and Material Preparation
1. Test Compound Stock Solution:
-
Dissolve 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
2. Cell Culture:
-
Select appropriate cancer cell lines for screening (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U87 - glioblastoma).[5]
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for the assay.
3. MTT Reagent (5 mg/mL):
-
Dissolve MTT powder in sterile phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 5 mg/mL.[14]
-
Vortex to dissolve completely and filter-sterilize the solution using a 0.2 µm filter.
-
Store the MTT solution protected from light at 4°C for up to one month.[14]
4. MTT Solubilization Solution:
-
Commonly used solutions include:
5. XTT Reagent and Activation Reagent (Electron Coupling Solution):
-
These reagents are often supplied as a kit.[13]
-
Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (a common ratio is 50:1, XTT:Activation Reagent).[16]
B. Step-by-Step Protocol for MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.[17]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include untreated cells as a negative control (vehicle control, containing the same final concentration of DMSO as the treated wells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[10][18] During this time, purple formazan crystals should become visible in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
C. Step-by-Step Protocol for XTT Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
XTT Reagent Addition:
-
After the compound treatment period, prepare the activated XTT solution.
-
Add 50 µL of the activated XTT solution to each well containing 100 µL of culture medium.[13]
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C with 5% CO₂, protected from light.[19] The incubation time may need to be optimized based on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm using a microplate reader.
-
D. Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
IC₅₀ Determination:
-
The IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that reduces cell viability by 50%.[20]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[20][21]
-
The IC₅₀ value is the concentration on the x-axis that corresponds to 50% viability on the y-axis.[20]
-
IV. Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying biochemical principles, the following diagrams have been generated using Graphviz.
Caption: Biochemical principle of MTT and XTT reduction.
V. Quality Control and Troubleshooting
Ensuring the reliability of cell viability data is paramount. The following table outlines potential issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of reagents or medium; Phenol red or serum interference. [10] | Use fresh, sterile reagents; Use serum-free medium during the MTT/XTT incubation step. [10] |
| Incomplete Formazan Solubilization (MTT) | Insufficient solvent volume; Inadequate mixing. [10] | Ensure complete removal of medium before adding solubilizer; Use an orbital shaker to aid dissolution. [6] |
| Low Absorbance Readings | Low cell seeding density; Short incubation time with the tetrazolium salt. [18] | Optimize cell number per well; Increase incubation time with MTT/XTT. |
| Inconsistent Results Between Replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. |
VI. Concluding Remarks
The MTT and XTT assays are powerful tools for the initial cytotoxic screening of novel compounds like 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. A carefully executed assay, coupled with robust data analysis, will provide reliable insights into the compound's effect on cell viability. This foundational data is essential for making informed decisions in the progression of a potential therapeutic agent through the drug discovery process.
VII. References
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Riss, T. L., et al. (2004). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
PubMed. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]
-
ResearchGate. (2025, April 29). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025, March 12). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
PubMed Central. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]
-
Biology Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
-
PubMed. (2017, September 8). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Retrieved from [Link]
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Application Notes and Protocols for Utilizing Thioacetamide Derivatives in Cancer Cell Line Studies
Introduction: Re-evaluating a Classical Hepatotoxin for Modern Oncology
Thioacetamide (TAA) is a sulfur-containing organic compound historically recognized and extensively utilized in research as a potent hepatotoxin to induce liver fibrosis and hepatocellular carcinoma in animal models.[1][2][3][4] Its bioactivation by cytochrome P450 enzymes into reactive metabolites, such as thioacetamide-S-oxide, leads to oxidative stress and subsequent cellular damage.[1][5] While its toxicity is well-documented, the very mechanisms that drive this pathology—induction of cell death and modulation of cellular signaling—have prompted a paradigm shift. Researchers are now exploring the therapeutic potential of novel, synthetically modified thioacetamide derivatives as anticancer agents.[6][7][8]
These derivatives are being designed to harness the cytotoxic properties of the thioacetamide scaffold while refining their specificity for cancer cells and minimizing off-target effects. Studies have revealed that these compounds can trigger cancer cell death through multiple avenues, including the induction of apoptosis, cell cycle arrest, and the targeted disruption of critical pro-survival signaling pathways.[7][9][10][11]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the primary mechanisms of action of thioacetamide derivatives and offers detailed, validated protocols for their systematic evaluation in cancer cell line studies.
Scientific Background: Key Mechanisms of Antitumor Activity
The anticancer efficacy of thioacetamide derivatives is not rooted in a single mechanism but rather in a multi-pronged attack on cancer cell biology. Understanding these mechanisms is crucial for designing robust experiments and interpreting results accurately.
Induction of Programmed Cell Death (Apoptosis)
A primary strategy for cancer therapy is the selective induction of apoptosis in tumor cells. Thioacetamide and its derivatives have been shown to be effective inducers of both apoptosis and, at higher concentrations, necrosis.[2][12][13] The apoptotic response is typically mediated by the generation of intracellular Reactive Oxygen Species (ROS) .[5][14][15] ROS are highly reactive molecules that can damage cellular components, including DNA and mitochondria, creating a state of oxidative stress that triggers the intrinsic apoptotic pathway.[16][17]
This cascade involves:
-
Mitochondrial Disruption: ROS can lead to the permeabilization of the mitochondrial outer membrane.
-
Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical step.[7][18]
-
Caspase Activation: The release of cytochrome c from mitochondria initiates a cascade of caspase activation, culminating in the activation of executioner caspases like Caspase-3 , which dismantle the cell.[5][7]
Disruption of the Cell Cycle
Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Thioacetamide derivatives can halt this relentless division by inducing cell cycle arrest at specific checkpoints, most commonly the G1/S or G2/M transitions.[9][10][19] This arrest prevents the cell from replicating its DNA or entering mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis. This mechanism often involves the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and tumor suppressor proteins like p53.[4][10][20]
Modulation of Key Oncogenic Signaling Pathways
Cancer cells rely on hyperactive signaling pathways to survive and proliferate. Thioacetamide derivatives have been shown to interfere with several of these critical networks.
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancers, promoting cell survival, growth, and proliferation.[21][22][23] Certain thioacetamide derivatives can inhibit the phosphorylation (and thus activation) of key components of this pathway, such as Akt, effectively shutting down this pro-survival signal and sensitizing cancer cells to apoptosis.[11][18]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) regulate a wide range of cellular processes, and their dysregulation is common in cancer.[24][25][26] Thioacetamide derivatives can modulate these pathways, for instance, by activating the stress-related JNK and p38 pathways, which can promote apoptosis.[11][27]
-
EGFR Pathway: Some derivatives have been specifically engineered as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many lung, colon, and head and neck cancers.[6][28]
Caption: Generalized signaling pathways affected by thioacetamide derivatives.
Experimental Design: A Validated Workflow
A systematic approach is essential for characterizing the anticancer properties of a novel thioacetamide derivative. The following workflow ensures that each step builds logically on the last, from broad cytotoxicity screening to detailed mechanistic investigation.
Caption: A logical workflow for cell-based anticancer drug screening.
Core Protocols: Step-by-Step Methodologies
The following protocols are foundational for studying thioacetamide derivatives. They are designed to be self-validating by including necessary controls and clear endpoints.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[29] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[29]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thioacetamide derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[30]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[30] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.[30]
-
Compound Treatment: Prepare serial dilutions of the thioacetamide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a "vehicle control" (medium with DMSO, concentration matched to the highest dose) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[29][31]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[29][32]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[30] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[29][31] A reference wavelength of >650 nm can be used to subtract background noise.[29]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[33][34] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[33][35] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[33][35]
Materials:
-
Treated and control cells (from 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the thioacetamide derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with ice-cold PBS.[33]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[34]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[34]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[34]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[34] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
Protocol 3: Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[36][37] This is essential for confirming the modulation of target pathways (e.g., decreased p-Akt, increased cleaved Caspase-3).
Materials:
-
Treated and control cell pellets
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[38]
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your targets, e.g., anti-Akt, anti-p-Akt, anti-Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Wash cell pellets with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with agitation.[36][39] Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.[38] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[38]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[36][39]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.[36][38] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[36][38]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[38]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[38][40]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[38]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[38]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[38]
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation and Interpretation
Table 1: Cytotoxicity of Thioacetamide Derivative X in Human Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 7.5 ± 0.8 |
| A549 | Lung Carcinoma | 12.2 ± 1.5 |
| HCT-116 | Colon Carcinoma | 5.1 ± 0.6 |
| PC-3 | Prostate Carcinoma | 9.8 ± 1.1 |
Data presented as mean ± standard deviation from three independent experiments. The IC50 value represents the concentration required to inhibit cell growth by 50%.
Table 2: Apoptosis Induction in HCT-116 Cells by Thioacetamide Derivative X (5 µM for 24h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) |
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.5 | 2.7 ± 0.4 |
| Derivative X | 45.8 ± 3.5 | 35.7 ± 2.8 | 18.5 ± 1.9 |
Data from Annexin V/PI flow cytometry analysis, presented as mean ± standard deviation. A significant shift from the viable to the apoptotic quadrants indicates effective apoptosis induction.
Conclusion and Future Perspectives
The study of thioacetamide derivatives represents a promising frontier in oncology research. By leveraging the cytotoxic potential of the thioacetamide scaffold and modifying its structure, it is possible to develop novel compounds with potent and selective anticancer activity. The protocols outlined in this guide provide a robust framework for the in vitro characterization of these agents, from initial cytotoxicity screening to the elucidation of complex molecular mechanisms.
Future research should focus on expanding these studies to a broader range of cancer cell lines, including those with specific resistance mechanisms. Investigating the potential for synergistic effects with existing chemotherapeutic agents could also yield valuable therapeutic strategies. Ultimately, promising candidates identified through these rigorous in vitro assays should be advanced to preclinical in vivo models to assess their efficacy and safety profiles, moving one step closer to potential clinical applications.
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Application Notes & Protocols for Antimicrobial Susceptibility Testing of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for novel therapeutic agents.[1][2] Imidazole derivatives have long been a cornerstone of antifungal therapy, and their scaffold serves as a promising starting point for the development of new broad-spectrum antimicrobial compounds.[3] This document provides a comprehensive guide for the in vitro evaluation of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (hereafter referred to as "Compound-IMZ"), a novel molecule integrating an imidazole core with a thioacetamide moiety.
These protocols are designed for researchers, scientists, and drug development professionals to systematically characterize the antimicrobial profile of Compound-IMZ. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable to established benchmarks.[4][5][6][7]
Postulated Mechanism of Action
Compound-IMZ belongs to the azole class of compounds. The primary mechanism of action for azole antifungals is the disruption of the fungal cell membrane's integrity.[3] They achieve this by specifically inhibiting the cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] The inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which increases membrane permeability and ultimately leads to cell death or growth inhibition.[3][10] While this is the established antifungal mechanism, testing against bacteria is necessary to determine if other pathways are affected.
Caption: General workflow for the Broth Microdilution MIC assay.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent. [11][12] Principle: A filter paper disk impregnated with a known amount of Compound-IMZ is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will form around the disk. [13] Experimental Protocol:
-
Disk Preparation:
-
Sterile blank filter paper disks (6 mm diameter) are impregnated with a precise volume of a high-concentration stock of Compound-IMZ to achieve a specific drug load per disk (e.g., 30 µ g/disk ).
-
Disks must be allowed to dry completely under sterile conditions before use.
-
-
Inoculum and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 3.1. [14] * Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube. [11][13] * Swab the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn. Rotate the plate approximately 60° between streaks (three times total) to ensure even coverage. [11][15]
-
-
Disk Application and Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper. [14] * The zone size is inversely proportional to the MIC. [16]Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires correlation studies with MIC data to establish breakpoints, which is beyond the scope of a single test. [16][17]
-
Caption: Workflow for the Kirby-Bauer Disk Diffusion susceptibility test.
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity, helping to distinguish between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects. [18][19] Principle: A standardized inoculum is exposed to various concentrations of Compound-IMZ (typically multiples of the predetermined MIC). Aliquots are removed at specific time intervals, serially diluted, and plated to quantify the number of viable organisms (CFU/mL). [18][20] Experimental Protocol:
-
Preparation:
-
Determine the MIC of Compound-IMZ against the test organism first (see Protocol 3.1).
-
Prepare a mid-logarithmic phase culture of the test organism in a suitable broth.
-
Prepare test tubes with broth containing Compound-IMZ at concentrations such as 0.5x, 1x, 2x, and 4x MIC. Include a growth control tube with no compound. [21]
-
-
Inoculation and Sampling:
-
Inoculate all tubes (except a sterility control) with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).
-
-
Quantification of Viable Cells:
-
Perform tenfold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration.
-
Interpretation: A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum count. [18][19]A bacteriostatic effect is indicated by growth inhibition where the CFU/mL count remains similar to the initial inoculum over 24 hours. [19]
-
Caption: Experimental workflow for the Time-Kill Kinetics assay.
Data Presentation and Management
Systematic data recording is crucial for evaluating the antimicrobial profile of a novel compound.
Table 1: Template for Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | ATCC® No. | Gram Stain / Type | Compound-IMZ MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | 29213 | Gram-positive | ||
| Enterococcus faecalis | 29212 | Gram-positive | ||
| Escherichia coli | 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | 27853 | Gram-negative |
| Candida albicans | 90028 | Fungal (Yeast) | | |
Table 2: Template for Disk Diffusion Zone Diameter Data
| Test Microorganism | ATCC® No. | Compound-IMZ Zone Diameter (mm) | Positive Control (e.g., Ciprofloxacin) Zone Diameter (mm) |
|---|---|---|---|
| Staphylococcus aureus | 25923 | ||
| Escherichia coli | 25922 |
| Pseudomonas aeruginosa | 27853 | | |
Table 3: Template for Time-Kill Assay Data (Example: S. aureus)
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC Compound-IMZ (Log10 CFU/mL) | 4x MIC Compound-IMZ (Log10 CFU/mL) |
|---|---|---|---|
| 0 | |||
| 2 | |||
| 4 | |||
| 8 |
| 24 | | | |
Quality Control and Trustworthiness
To ensure the validity and reproducibility of results, every experiment must include a robust quality control system.
-
Reference Strains: Always include well-characterized reference strains (e.g., from ATCC®) with known susceptibility profiles in each assay run. [15]* Controls: As detailed in the protocols, sterility and growth controls are mandatory to confirm the viability of the media and inoculum, respectively.
-
Standard Adherence: Strict adherence to protocols from standards bodies like CLSI is paramount for inter-laboratory comparability. [5][6][22]Any modifications to standard methods must be scientifically justified and documented. [23]
References
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Borgers, M. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]
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Borgers, M., van den Bossche, H., & De Brabander, M. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]
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IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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Sykes, J. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. [Link]
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EBSCO. (n.d.). Imidazole antifungals. Research Starters. [Link]
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Wikipedia. (n.d.). Disk diffusion test. [Link]
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Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Infectious Diseases, Oxford Academic. [Link]
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Weese, J. S. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. [Link]
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Sud, I. J., & Feingold, D. S. (n.d.). Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]
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WOAH. (n.d.). Disk diffusion method. [Link]
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Khan, D. D. S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Maciej, M., & Tomasz, G. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Sharma, R. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Traczewski, M. M. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Bibi, S., et al. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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EUCAST. (n.d.). EUCAST - Home. [Link]
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EUCAST. (2022, April 19). Broth microdilution reference methodology. CGSpace. [Link]
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Al-Baqsami, Z., et al. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. [Link]
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EUCAST. (n.d.). Expert Rules. [Link]
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Microbe Investigations. (n.d.). ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020, January 8). Background, Organization, Functions, and Processes. PMC. [Link]
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FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Leclercq, R., et al. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]
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ResearchGate. (2025, December 17). Modification of antimicrobial susceptibility testing methods. [Link]
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Brown, D. G., & Wisse, J. (2019, January 24). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
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EUCAST. (n.d.). Guidance Documents. [Link]
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Vasile, C. M., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]
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El-Sayed, W. M., et al. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
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Al-Ostath, R. A., et al. (2025, September 21). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. MDPI. [Link]
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Xu, P., et al. (2017, September 8). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. PubMed. [Link]
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National Library of Medicine. (n.d.). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. [Link]
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Arshad, M., et al. (2021, August 4). (PDF) SYNTHESIS, MOLECULAR DOCKING and ANTIMICROBIAL ACTIVITIES 2-(1-ALLYL-1H-TETRAZOL-5-YLSULFANYL)-N-(ARYL)ACETAMIDES. ResearchGate. [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
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Experimental setup for evaluating hepatotoxicity of thioacetamide analogs
Application Note: Experimental Setup for Evaluating Hepatotoxicity of Thioacetamide Analogs
Executive Summary
Thioacetamide (TAA) is a well-established hepatotoxin utilized extensively to model acute liver injury, fibrosis, and cirrhosis in preclinical research[1][2]. However, evaluating the hepatotoxicity of novel TAA analogs requires a nuanced understanding of their metabolic activation pathways. This Application Note provides a comprehensive, self-validating framework for assessing the hepatotoxic potential of TAA analogs. By bridging the gap between transcriptomic in vitro assays and phenotypic in vivo models, this guide ensures high-fidelity toxicity profiling for drug development and predictive toxicology.
Mechanistic Rationale: The Biotransformation Imperative
Expertise & Experience: A common pitfall in evaluating TAA analogs is testing them in standard immortalized cell lines (e.g., HepG2) that lack sufficient cytochrome P450 (CYP) activity. TAA and its analogs are not inherently toxic; they require a two-step oxidative bioactivation primarily mediated by CYP2E1 and flavin-containing monooxygenases (FMO)[3][4].
TAA is first oxidized to thioacetamide-S-oxide (TASO), which is subsequently oxidized to the highly reactive thioacetamide-S,S-dioxide (TASO2)[5][6]. TASO2 rapidly modifies amine-lipids and proteins, triggering oxidative stress, lipid peroxidation, and centrilobular necrosis[5][6]. Because isolated hepatocytes can back-reduce TASO to TAA—creating a futile redox cycle that limits toxicity—direct application of high-dose TAA in vitro often yields surprisingly low toxicity over 40 hours[5]. Therefore, rigorous in vitro setups must either utilize primary hepatocytes with preserved CYP2E1 activity or directly administer the S-oxide metabolite (or the analog's equivalent) to bypass this metabolic bottleneck[5][7].
Metabolic activation of thioacetamide analogs leading to hepatotoxicity.
Experimental Design: Bridging In Vitro and In Vivo Models
To establish a trustworthy, self-validating system, toxicity must be correlated across models. In vitro transcriptomic responses (e.g., RNA-seq modules for bile duct proliferation and cellular infiltration) strongly predict in vivo fibrosis endpoints when appropriately dosed[7][8]. Relying solely on a single viability endpoint is insufficient; a dual-assay approach combined with gene expression profiling provides a robust predictive correlation[8].
Parallel in vitro and in vivo workflow for evaluating analog hepatotoxicity.
Quantitative Data Summary
The table below summarizes baseline toxicity parameters for TAA and its metabolites across different models, serving as a benchmark for evaluating novel analogs.
| Compound | Model | Dose/Concentration | Exposure Time | Viability Reduction / Phenotype |
| Thioacetamide (TAA) | Human Pooled Hepatocytes | 1.33 mM | 24 h | ~2% (Minimal injury, transcriptomic shift)[9] |
| Thioacetamide (TAA) | Human Pooled Hepatocytes | 12.0 mM | 24 h | ~33% (Significant cellular injury)[9] |
| Thioacetamide (TAA) | Rat Isolated Hepatocytes | 50.0 mM | 40 h | Minimal (Due to redox cycling/back-reduction)[5] |
| TASO (Metabolite) | Rat Primary Hepatocytes | 0.125 mM | 24 h | Significant transcriptomic injury (Fibrosis modules)[3] |
| TAA Analog (e.g., 3.1) | Colon Cancer Cell Lines | 0.41 µM (GI50) | 72 h | Severe growth inhibition (Off-target baseline)[1] |
Detailed Experimental Protocols
Protocol A: In Vitro Hepatotoxicity Screening (Primary Hepatocytes)
Causality Check: To prove that an analog's toxicity is metabolism-dependent, this protocol includes a parallel arm treated with a CYP2E1 inhibitor. If toxicity is rescued by the inhibitor, the analog requires bioactivation similar to TAA[5].
Step-by-Step Methodology:
-
Cell Culture: Thaw cryopreserved primary human or rat hepatocytes and seed at 1×105 cells/well in collagen-coated 96-well plates using Williams' E medium supplemented with 10% FBS, dexamethasone, and insulin. Allow 4-6 hours for attachment.
-
Starvation: Replace with serum-free maintenance medium and incubate overnight to synchronize cellular metabolism.
-
Inhibitor Pre-treatment (Self-Validation Step): Pre-treat half the experimental wells with 50 µM 4-methylpyrazole or diallyl sulfide (CYP2E1 inhibitors) for 2 hours prior to analog exposure[5].
-
Analog Exposure: Prepare serial dilutions of the TAA analog (e.g., 0.1 mM to 15 mM) in serum-free medium. Expose cells for 24 hours. Note: A 24-hour exposure is optimal to capture early-stage toxicant-induced transcriptomic injury without overwhelming necrotic fallout[7][9].
-
Multiplexed Readout:
-
Transcriptomic Analysis: Isolate RNA from parallel 6-well plates treated with IC10 and IC30 doses. Perform RNA-seq to identify the activation of liver injury modules (e.g., bile duct proliferation, cellular infiltration)[3][8].
Protocol B: In Vivo Acute Liver Injury Model (Murine)
Causality Check: This protocol assesses functional liver impairment (AST/ALT) alongside histological validation to confirm that the analog induces centrilobular necrosis—the hallmark of TAA toxicity[5][10].
Step-by-Step Methodology:
-
Animal Preparation: Acclimate 8-week-old male C57BL/6 mice for 1 week. Randomly assign to groups (n=6/group): Vehicle Control, TAA Positive Control (e.g., 100 mg/kg), and Analog Dose Escalation (e.g., 25, 50, 100 mg/kg)[7][10].
-
Administration: Administer the analog via intraperitoneal (i.p.) injection or oral gavage. For acute injury profiling, once-daily dosing for three consecutive days is recommended to establish a robust injury phenotype[10].
-
Endpoint Collection (24h post-final dose):
-
Blood Collection: Euthanize mice and collect blood via cardiac puncture. Centrifuge at 3,000 x g for 10 minutes to isolate serum.
-
Tissue Harvesting: Excise the liver. Snap-freeze a portion in liquid nitrogen for RNA/protein extraction, and fix the remaining portion in 10% neutral buffered formalin.
-
-
Biochemical Assays: Measure serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) using standard colorimetric assay kits. Standard TAA exposure typically elevates AST/ALT significantly within 24 hours[10].
-
Histopathology: Embed formalin-fixed tissue in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E). Evaluate under light microscopy for central vein congestion, inflammatory cell infiltration, and centrilobular necrosis[10].
References
- Assessing Chemical-Induced Liver Injury In Vivo From In Vitro Gene Expression Data in the Rat: The Case of Thioacetamide Toxicity. Frontiers.
- Assessing Chemical-Induced Liver Injury In Vivo From In Vitro Gene Expression Data in the Rat: The Case of Thioacetamide Toxicity. PMC/NIH.
- Probing Liver Injuries Induced by Thioacetamide in Human In Vitro Pooled Hep
- Concordance between Thioacetamide-Induced Liver Injury in Rat and Human In Vitro Gene Expression D
- Metabolism and toxicity of thioacetamide and thioacetamide S-oxide in rat hep
- Ginsenoside Re ameliorates thioacetamide-induced acute liver injury through inhibiting autophagy-NLRP3 inflammasome p
- Covalent modification of lipids and proteins in rat hepatocytes and in vitro by thioacetamide metabolites. PubMed/NIH.
- 2-[(2-Aminophenyl)thio]acetamide | 90271-33-3. Benchchem.
- A proteomic analysis of thioacetamide-induced hepatotoxicity and cirrhosis in r
- Role of the Microsomal FAD-containing Monooxygenase in the Liver Toxicity of Thioacetamide S-oxide. PubMed/NIH.
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Preclinical Evaluation Protocol: Testing 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in NCI-H1975 NSCLC Cells
Introduction & Mechanistic Rationale
The development of targeted therapeutics for non-small cell lung carcinoma (NSCLC) requires rigorous preclinical models that accurately reflect clinical resistance mechanisms. The NCI-H1975 cell line is a human lung adenocarcinoma model[1] that inherently harbors a double mutation in the Epidermal Growth Factor Receptor (EGFR): the L858R activating mutation in exon 21 and the T790M "gatekeeper" mutation in exon 20[1].
The T790M mutation sterically hinders the binding of first-generation tyrosine kinase inhibitors (TKIs) like erlotinib and increases the receptor's affinity for ATP, rendering these early-generation drugs ineffective[2]. Consequently, NCI-H1975 serves as the gold-standard in vitro model for evaluating next-generation EGFR inhibitors, such as the third-generation TKI osimertinib[3].
This application note provides a comprehensive, self-validating protocol for evaluating the efficacy and mechanism of action of the investigational compound 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (hereafter referred to as ATIA ) in NCI-H1975 cells. By systematically comparing ATIA against established clinical controls, researchers can determine whether this compound successfully bypasses T790M-mediated resistance.
Fig 1: EGFR signaling pathway in H1975 cells highlighting T790M-mediated resistance and interventions.
Materials and Reagents
-
Cell Line: NCI-H1975 (ATCC® CRL-5908™)[4].
-
Basal Medium: RPMI-1640 supplemented with 2 mM L-glutamine.
-
Serum & Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (10,000 U/mL).
-
Test Compounds: ATIA (Investigational), Osimertinib (Positive Control), Erlotinib (Negative Control). All dissolved in 100% molecular-grade DMSO to a 10 mM stock.
-
Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Lysis Buffer: RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.
Experimental Workflows
Fig 2: Step-by-step experimental workflow for evaluating ATIA efficacy in NCI-H1975 cell models.
Cell Culture and Maintenance
Causality Check: NCI-H1975 cells are adherent epithelial cells. Maintaining them at sub-confluency (below 85%) ensures they remain in the logarithmic growth phase, which is critical for reproducible drug sensitivity profiling.
-
Cultivate NCI-H1975 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells at a ratio of 1:3 to 1:6 every 2–3 days using 0.25% Trypsin-EDTA.
-
Ensure cell viability is >95% via Trypan Blue exclusion prior to any assay seeding.
Compound Preparation and Serial Dilution
Causality Check: Drug precipitation and solvent toxicity are common artifacts. Maintaining a constant 0.1% v/v DMSO concentration across all wells ensures that any observed cytotoxicity is strictly due to the compound's pharmacological action, not solvent stress.
-
Prepare a 10 mM stock of ATIA, Osimertinib, and Erlotinib in 100% DMSO.
-
Perform a 9-point, 3-fold serial dilution of the compounds in 100% DMSO (e.g., from 10 mM down to 1.5 µM).
-
Perform a 1:1000 intermediate dilution of these DMSO stocks into complete RPMI-1640 medium to generate 2X working solutions (final top concentration: 10 µM; final DMSO: 0.2%).
Cell Viability and IC50 Determination
Causality Check: The CellTiter-Glo (CTG) assay measures intracellular ATP, providing a direct, highly sensitive readout of metabolically active cells that is less prone to the redox artifacts commonly seen in MTT assays.
-
Seed NCI-H1975 cells at a density of 3,000 cells/well in 50 µL of complete medium into an opaque-walled 96-well plate. (Opaque walls prevent optical cross-talk during luminescence reading).
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
Add 50 µL of the 2X compound working solutions to the respective wells. The final volume is 100 µL/well, and the final DMSO concentration is 0.1%.
-
Incubate for 72 hours. Note: A 72-hour exposure allows for approximately 2-3 cell doubling cycles, which is necessary to accurately capture anti-proliferative effects.
-
Equilibrate the plate and CTG reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent per well, lyse on an orbital shaker for 2 minutes, and incubate in the dark for 10 minutes.
-
Record luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.
Mechanistic Profiling via Western Blotting
Causality Check: Evaluating target engagement requires looking at the phosphorylation state of EGFR and its downstream effectors (AKT and ERK)[2]. Probing for p-EGFR (Tyr1068) is specifically chosen because this autophosphorylation site is a major docking node for the Grb2 adaptor protein, directly linking EGFR to the MAPK and PI3K survival cascades.
-
Seed 3 × 10⁵ cells/well in 6-well plates and incubate for 24 hours.
-
Treat cells with ATIA at its calculated IC50 and 5× IC50 concentrations, alongside Vehicle (0.1% DMSO) and Osimertinib (100 nM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer. Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C).
-
Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and GAPDH (loading control).
-
Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).
Quality Control & Data Presentation
A robust preclinical assay is a self-validating system. The inclusion of specific clinical TKIs ensures the integrity of the NCI-H1975 model during the evaluation of ATIA.
-
Erlotinib (Negative Control): If the cells show sensitivity to Erlotinib (IC50 < 1 µM), the cell line has likely lost its T790M mutation or is contaminated.
-
Osimertinib (Positive Control): If the cells show resistance to Osimertinib (IC50 > 1 µM), they may have acquired a tertiary mutation (e.g., C797S) during prolonged passaging.
Table 1: Expected Pharmacological Profile in NCI-H1975 Cells
| Compound | Mechanism / Class | Expected IC50 (NCI-H1975) | Purpose in Assay |
| ATIA | Investigational Agent | To be determined | Primary test article |
| Osimertinib | 3rd-Gen EGFR TKI (Covalent) | 10 - 30 nM | Positive Control (Active against T790M) |
| Erlotinib | 1st-Gen EGFR TKI (Reversible) | > 5,000 nM | Negative Control (Blocked by T790M) |
| DMSO (0.1%) | Vehicle Solvent | N/A (Baseline 100%) | Normalization Control |
Sources
Application Note: Computational ADMET Prediction for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Abstract: The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] This application note provides a detailed protocol and in-depth analysis for the in silico ADMET prediction of the novel imidazole derivative, 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. We will utilize the SwissADME web server, a robust and freely accessible tool, to generate a comprehensive pharmacokinetic and physicochemical profile.[3] The causality behind each predicted parameter will be explained, offering researchers and drug development professionals a practical guide to interpreting computational data for informed decision-making.
Introduction: The Imperative of Early-Stage ADMET Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[2] Integrating ADMET assessment at the nascent stages of discovery allows for the early identification and deprioritization of compounds with poor characteristics, thereby conserving valuable resources and accelerating the development timeline.[1][4]
Computational, or in silico, methods have emerged as indispensable tools in this paradigm.[5][6][7] They leverage sophisticated algorithms and machine learning models trained on extensive experimental datasets to predict a molecule's behavior in the human body based solely on its chemical structure.[2][5][6] This approach enables the rapid screening of virtual libraries and provides critical insights before a compound is ever synthesized.[4]
This guide focuses on a specific imidazole derivative, 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. Imidazole-based structures are of significant pharmacological interest due to their presence in numerous biologically active molecules.[8][9] By creating a detailed ADMET profile for this compound, we demonstrate a workflow that can be applied to other novel chemical entities.
The Computational Workflow: From Structure to Profile
The process of generating an in silico ADMET profile involves a series of computational steps, from preparing the molecule's structure to interpreting a multi-faceted data output. The workflow is designed to be systematic and reproducible.
Caption: Computational ADMET prediction workflow.
Protocol: Generating the ADMET Profile via SwissADME
This protocol provides a step-by-step methodology for predicting the ADMET properties of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide.
Materials:
-
A computer with internet access.
-
The canonical SMILES (Simplified Molecular Input Line Entry System) string for the target molecule.
Protocol Steps:
-
Obtain the SMILES String: The first step is to convert the chemical structure into a machine-readable format. The canonical SMILES for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is: CC1=CC=C(C=C1)C2=C(N(C=N2)CC=C)SCC(=O)N
-
Access the SwissADME Web Server: Open a web browser and navigate to the SwissADME homepage.[3] The interface is designed for ease of use, featuring a molecular sketcher and a text box for SMILES input.[10]
-
Input the Molecule: Paste the copied SMILES string into the text box labeled "List of SMILES." For clarity, you can assign a name to the molecule by typing it after the SMILES string, separated by a space. For example: CC1=CC=C(C=C1)C2=C(N(C=N2)CC=C)SCC(=O)N Imidazole_Derivative
-
Execute the Prediction: Click the "Run" button to initiate the ADMET calculations.[10] The computation time is typically a few seconds for a molecule of this size. The results will be displayed on the same page.
-
Data Extraction: The output is organized into several sections. For this application note, we will focus on the following:
-
Physicochemical Properties: Molecular formula, molecular weight, hydrogen bond acceptors/donors, etc.
-
Lipophilicity: Consensus Log Po/w.
-
Water Solubility: Log S values and qualitative class.
-
Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, and CYP inhibition predictions.
-
Drug-Likeness: Evaluation based on established filters like Lipinski's Rule of Five.[11]
-
Medicinal Chemistry: Presence of PAINS (Pan-Assay Interference Compounds) alerts.
-
Graphical Output: The BOILED-Egg plot for an intuitive assessment of absorption and brain penetration.
-
Results and Scientific Interpretation
The following tables summarize the predicted ADMET properties for our target compound. Each parameter is followed by an expert interpretation of its relevance in drug discovery.
Physicochemical Properties
These fundamental properties govern how a molecule interacts with its biological environment.
| Property | Predicted Value | Scientific Interpretation |
| Formula | C16H19N3OS | Defines the elemental composition of the molecule. |
| Molecular Weight (MW) | 301.41 g/mol | Below the 500 Da threshold of Lipinski's Rule of Five, which is favorable for oral absorption and diffusion.[12][13] |
| Num. H-Bond Acceptors | 4 | Within the Lipinski limit of ≤10. H-bond acceptors are crucial for interactions with biological targets but too many can hinder membrane permeability.[13][14] |
| Num. H-Bond Donors | 2 | Within the Lipinski limit of ≤5. Similar to acceptors, donors are key for binding but can limit passive diffusion across membranes if in excess.[13][14] |
| Molar Refractivity | 86.61 | Relates to molecular volume and polarizability, influencing ligand-receptor binding and distribution. |
| Topological Polar Surface Area (TPSA) | 74.24 Ų | A key indicator of membrane permeability. A TPSA < 140 Ų is generally associated with good oral bioavailability. This value suggests favorable absorption characteristics. |
Lipophilicity and Solubility
The balance between lipophilicity (fat-loving) and hydrophilicity (water-loving) is critical for a drug's entire ADMET profile, influencing everything from absorption to metabolism and clearance.[15]
| Property | Predicted Value | Scientific Interpretation |
| Consensus Log Po/w | 2.59 | This value represents the octanol-water partition coefficient, a measure of lipophilicity. A value between 1 and 3 is often considered optimal for oral drugs. This compound sits in a favorable range, balancing solubility with the ability to cross lipid membranes.[15] It is well below the Lipinski threshold of ≤5.[14] |
| Log S (ESOL) | -3.33 | Predicts the aqueous solubility of the compound. This value corresponds to a "Soluble" classification (1.47e-01 mg/ml), which is essential for dissolution in the gastrointestinal tract prior to absorption. |
Pharmacokinetic Predictions
This section predicts the compound's journey through the body. The SwissADME tool uses robust Support Vector Machine (SVM) models for these classifications.[3][16]
| Parameter | Prediction | Causality and Implication |
| GI Absorption | High | The combination of a moderate molecular weight, low TPSA, and optimal Log P suggests the molecule is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | The model predicts the compound can cross the blood-brain barrier. This is a critical feature for drugs targeting the central nervous system (CNS) but a potential liability for peripherally acting drugs, as it could lead to unwanted CNS side effects.[17][18] |
| P-gp Substrate | No | P-glycoprotein (P-gp) is an efflux pump that actively transports substances out of cells. Not being a substrate is advantageous, as it reduces the likelihood of active removal from target tissues or the brain, potentially leading to higher bioavailability. |
| CYP1A2 Inhibitor | Yes | Cytochrome P450 (CYP) enzymes are central to drug metabolism.[19][20] Inhibition of CYP1A2 means this compound could interfere with the metabolism of other drugs cleared by this enzyme, leading to potential drug-drug interactions (DDIs).[19] |
| CYP2C19 Inhibitor | Yes | Similar to CYP1A2, inhibition of this isoform presents a risk for DDIs with co-administered drugs like clopidogrel or omeprazole. |
| CYP2C9 Inhibitor | No | The compound is not predicted to inhibit this major drug-metabolizing enzyme. |
| CYP2D6 Inhibitor | Yes | Inhibition of CYP2D6 is a significant concern as it is responsible for the metabolism of approximately 25% of clinically used drugs. This prediction warrants careful consideration.[21] |
| CYP3A4 Inhibitor | No | Not inhibiting CYP3A4 is highly favorable, as this is the most abundant and important CYP enzyme for drug metabolism in humans.[20][22] |
| Log Kp (skin permeation) | -5.99 cm/s | The more negative the Log Kp, the less skin permeable the compound is. This value indicates the molecule is unlikely to be significantly absorbed through the skin. |
Drug-Likeness and Medicinal Chemistry
These filters provide a high-level assessment of whether a compound's structure is suitable for a therapeutic agent.
Caption: Evaluation of the target compound against key drug-likeness filters.
-
Drug-Likeness: The compound passes all major drug-likeness filters (Lipinski, Ghose, Veber, Egan, Muegge) with zero violations.[3][13] This is a strong positive indicator, suggesting its physicochemical properties are well-aligned with those of known oral drugs.
-
Medicinal Chemistry: The compound shows zero alerts for PAINS or Brenk filters. This is crucial as it indicates the molecule is unlikely to be a promiscuous binder that non-specifically interferes with various biological assays, and it does not contain fragments known for metabolic or toxicological liabilities.
Bioavailability Radar and BOILED-Egg Model
The SwissADME graphical output provides an intuitive summary. The Bioavailability Radar shows the compound's properties (LIPO, SIZE, POLAR, INSOLU, INSATU, FLEX) fall within the optimal pink area, indicating good drug-like characteristics.
The "BOILED-Egg" (Brain Or IntestinaL EstimateD permeation) model is particularly insightful. It plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA).
-
White Region: High probability of passive gastrointestinal absorption.
-
Yellow Region (Yolk): High probability of brain penetration.
-
Grey Region: Low probability of either.
Our target compound plots squarely within both the white and yellow regions, visually confirming the predictions of High GI absorption and BBB permeation .
Discussion and Forward Look
The comprehensive in silico profile of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide reveals a molecule with several promising drug-like features. Its excellent physicochemical properties, high predicted GI absorption, and adherence to all major drug-likeness rules suggest a strong foundation for an orally bioavailable drug candidate.
However, the analysis also flags critical areas for further investigation and potential optimization:
-
Blood-Brain Barrier Permeation: The prediction that the compound can cross the BBB is a double-edged sword. If the therapeutic target is within the CNS, this is a highly desirable trait. If not, medicinal chemists may need to consider structural modifications (e.g., increasing TPSA or modulating LogP) to increase polarity and promote peripheral restriction, thereby avoiding potential CNS-related side effects.
-
CYP450 Inhibition: The predicted inhibition of CYP1A2, CYP2C19, and especially CYP2D6 is a significant liability.[21] This profile raises a high risk of drug-drug interactions. Early-stage in vitro CYP inhibition assays would be essential to confirm these computational predictions. If confirmed, subsequent lead optimization efforts would need to focus on modifying the parts of the molecule responsible for interacting with these enzymes to mitigate this risk.
-
hERG Toxicity: While SwissADME does not directly predict cardiotoxicity, the potential for hERG (human Ether-à-go-go-Related Gene) channel inhibition is a major safety concern that often leads to drug withdrawal.[23][24] It is strongly recommended to run the compound through a dedicated hERG liability prediction model or perform early in vitro screening to assess this critical toxicity endpoint.
Conclusion
Computational ADMET profiling provides a powerful, data-driven framework for evaluating drug candidates at the earliest stages of discovery. The analysis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide using the SwissADME server has generated a detailed profile highlighting both its strengths (excellent drug-likeness, high absorption) and potential weaknesses (BBB permeation, CYP inhibition). This information is not a final judgment but a strategic guide, enabling researchers to design more efficient and targeted experimental validation plans, ultimately fostering a more rational and successful drug development process.
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Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC. Available at: [Link]
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Chen, L., et al. (2023). Prediction of Cytochrome P450 Inhibition Using a Deep Learning Approach and Substructure Pattern Recognition. Journal of Chemical Information and Modeling. Available at: [Link]
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Taboureau, O., & Jørgensen, F. S. (2011). In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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Gao, J., et al. (2012). Prediction of cytochrome P450 inhibition using ensemble of extreme learning machine. 2012 IEEE 12th International Conference on Data Mining Workshops. Available at: [Link]
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Predicting hERG channel blockers with directed message passing neural networks. Journal of Cheminformatics. Available at: [Link]
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Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. Available at: [Link]
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Roy, K., & Ghosh, A. (2023). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]
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ADMET prediction - Medicinal Chemistry. Fiveable. Available at: [Link]
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ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. Available at: [Link]
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Patel, D., et al. (2022). hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. Molecules. Available at: [Link]
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Ai, H., et al. (2023). DEEPCYPs: A deep learning platform for enhanced cytochrome P450 activity prediction. Frontiers in Pharmacology. Available at: [Link]
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Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction. Journal of Chemical Information and Modeling. Available at: [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer. Available at: [Link]
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In silico prediction of hERG blockers using machine learning and deep learning approaches. Molecular Informatics. Available at: [Link]
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New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. PMC. Available at: [Link]
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Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Toxicology. Available at: [Link]
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How do you predict ADMET properties of drug candidates?. Aurlide. Available at: [Link]
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Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ResearchGate. Available at: [Link]
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Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning. Journal of Nuclear Medicine. Available at: [Link]
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THEORETICAL ELECTRONIC PROPERTIES, ADMET PREDICTION, and MOLECULAR DOCKING STUDIES of SOME IMIDAZOLE DERIVATIVES. DergiPark. Available at: [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. Available at: [Link]
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Benchmarking Mechanistic Structural, Molecular Docking, ADMET and Biological Properties of Methyl- Imidazole Derivatives: Potential Anti-Cancer Agents. OUCI. Available at: [Link]
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Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Taylor & Francis. Available at: [Link]
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Technical Support Center: Synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Welcome to the technical support guide for the synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this molecule?
A1: The synthesis is typically a two-step process. The first step involves the construction of the core heterocyclic intermediate, 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol. This is often achieved through a multi-component reaction (MCR). The second step is a nucleophilic substitution (S-alkylation) where the thiol intermediate is reacted with an alkylating agent, 2-chloroacetamide, to yield the final product.
Q2: What are the most critical parameters that influence the overall reaction yield?
A2: The overall yield is highly dependent on the efficiency of two key transformations: the initial imidazole ring formation and the subsequent S-alkylation. For the imidazole synthesis, reactant stoichiometry, choice of catalyst, and solvent are paramount.[1][2] For the S-alkylation step, the choice of base, solvent, reaction temperature, and prevention of side reactions are critical for achieving high yields.[3]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of standard analytical techniques should be used. Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress and assessing purity. Final product confirmation is typically achieved using 1H NMR and 13C NMR spectroscopy to verify the chemical structure, Mass Spectrometry to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups like the amide C=O and N-H stretches.[4][5] Measuring the melting point can also serve as a good indicator of purity.
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format, explaining the causality behind the problems and providing actionable solutions.
Part 1: Synthesis of the Imidazole Intermediate (1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol)
Q: My initial multi-component reaction to form the imidazole core is giving a low yield. What are the likely causes?
A: (Causality & Solution) Low yields in multi-component reactions for imidazole synthesis often stem from suboptimal reaction conditions or reactant stoichiometry. The reaction involves several condensation steps, and the equilibrium of these steps can be significantly influenced by the solvent and catalyst.[6]
-
Solvent Choice: The polarity of the solvent is crucial. Polar protic solvents like ethanol or ethanol/water mixtures can stabilize charged intermediates and often lead to higher yields.[1] However, for certain starting materials, polar aprotic solvents like DMF may be more effective. It is advisable to perform small-scale solvent screens.
-
Catalyst: Many imidazole syntheses are catalyzed by acid.[7] Glacial acetic acid is commonly used both as a solvent and a catalyst.[8] If yields are low, consider alternative catalysts. Environmentally friendly options like lemon peel powder have also been reported to be effective.[2]
-
Reactant Ratio: The stoichiometry, particularly of the ammonia source (e.g., ammonium acetate), is critical. An excess of ammonium acetate is often required to drive the reaction forward.[9] A common starting point is to use at least 3-5 equivalents.
-
Temperature and Time: Ensure the reaction is heated sufficiently (typically reflux) for an adequate duration. Monitor the reaction by TLC until the starting aldehyde spot has been consumed. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7][8]
Part 2: S-Alkylation with 2-Chloroacetamide
Q: The final S-alkylation step is inefficient, resulting in a low yield of the target acetamide. What should I troubleshoot?
A: (Causality & Solution) This is a classic SN2 reaction. Low yields are typically due to poor nucleophilicity of the thiol, competing side reactions, or inappropriate reaction conditions.
-
Base Selection: The thiol must be deprotonated to the more nucleophilic thiolate anion to efficiently attack the 2-chloroacetamide.
-
Weak Bases (e.g., K₂CO₃, TEA): These may not be strong enough to fully deprotonate the thiol, leading to a slow or incomplete reaction.
-
Strong Bases (e.g., NaH, NaOH): These are highly effective. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and robust choice for this transformation.[10] Using a slight excess (e.g., 1.1 eq) of the base is recommended.
-
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.[3]
-
Temperature Control: The reaction is often performed at room temperature. If the reaction is slow, gentle heating (e.g., 40-60 °C) can increase the rate. However, excessive heat can promote side reactions.
Q: I suspect I am getting N-alkylation on the imidazole ring instead of the desired S-alkylation. How can I confirm this and favor the S-alkylated product?
A: (Causality & Solution) The imidazole ring contains nucleophilic nitrogen atoms, making N-alkylation a possible competing pathway. However, S-alkylation is generally favored due to the principles of Hard and Soft Acids and Bases (HSAB) theory. The sulfur of the thiolate is a soft nucleophile, and the sp3-hybridized carbon of 2-chloroacetamide is a soft electrophile, leading to a favorable interaction.[3]
-
How to Confirm: N-alkylation and S-alkylation isomers will have different chemical shifts in the 1H NMR spectrum, particularly for the protons on the allyl group and the methylene protons of the acetamide group. A detailed structural analysis (e.g., 2D NMR) can definitively distinguish between the isomers. They will also likely have different Rf values on TLC.
-
How to Favor S-Alkylation:
-
Pre-form the Thiolate: Add the base to the imidazole-thiol in your solvent and stir for a short period (e.g., 15-30 minutes) before adding the 2-chloroacetamide. This ensures the more nucleophilic thiolate is the predominant species, which will preferentially react at the soft sulfur atom.
-
Solvent Choice: Using a polar aprotic solvent like DMF stabilizes the thiolate and favors the desired reaction.[10]
-
Q: My reaction mixture turns cloudy or a white precipitate forms, and my final product is contaminated with a high-molecular-weight impurity. What is happening?
A: (Causality & Solution) This strongly suggests the formation of a disulfide byproduct. Thiolates are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which dimerizes them into a disulfide.[3]
-
How to Prevent Disulfide Formation:
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere of nitrogen or argon. This requires using standard Schlenk line or glovebox techniques.
-
Degassed Solvents: Use solvents that have been degassed by bubbling N₂ or Ar through them or by a freeze-pump-thaw cycle.[3]
-
Reaction Order: As mentioned previously, pre-forming the thiolate and then adding the alkylating agent can help, as the thiolate is consumed quickly in the desired reaction, minimizing its time to be oxidized.
-
Data Summary Table
| Parameter | Step | Recommendation | Rationale for High Yield |
| Solvent | Imidazole Synthesis | Ethanol or Ethanol/H₂O | Polar protic solvents stabilize charged intermediates in the condensation reaction.[1] |
| Catalyst | Imidazole Synthesis | Glacial Acetic Acid | Acts as both a catalyst and a solvent to promote cyclization.[8] |
| Base | S-Alkylation | NaH or NaOH (1.1 eq) | Strong base ensures complete formation of the highly nucleophilic thiolate.[10] |
| Solvent | S-Alkylation | DMF or Acetone | Polar aprotic solvents enhance nucleophilicity and accelerate SN2 reactions.[3] |
| Atmosphere | S-Alkylation | Inert (Nitrogen or Argon) | Prevents the oxidation of the thiolate intermediate to a disulfide byproduct.[3] |
| Temperature | S-Alkylation | 25-50 °C | Provides sufficient energy for the reaction without promoting decomposition or side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol
This protocol is a representative procedure based on established methods for similar structures.
Caption: Workflow for the synthesis of the imidazole-2-thiol intermediate.
-
To a round-bottom flask equipped with a reflux condenser, add p-tolualdehyde (1.0 eq), glyoxal (40% in water, 1.0 eq), allylamine (1.0 eq), and ammonium thiocyanate (1.1 eq) in ethanol.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the starting aldehyde is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from ethanol to yield the pure imidazole-2-thiol intermediate.
Protocol 2: Synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
This protocol is based on standard S-alkylation procedures.[4][10]
Caption: Workflow for the S-alkylation to form the final product.
-
Under an inert atmosphere (N₂), dissolve the 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the thiolate.
-
Dissolve 2-chloroacetamide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final product.
Key Reaction Pathways and Side Reactions
The following diagram illustrates the desired S-alkylation pathway versus the most common competing side reactions.
Caption: Desired S-Alkylation pathway versus common side reactions.
References
- Solvent Influence on the Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- Synthesis, biological and computational studies of flavonoid acetamide deriv
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
- Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development. [Link]
-
Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. ResearchGate. [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. PMC. [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
- Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. [Source not further specified].
-
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. [Link]
-
Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. ResearchGate. [Link]
- Green Synthesis of 2-(Substituted Phenyl)
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- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Thioacetamide (TAA) Aqueous Stability & Troubleshooting Guide
Overview
Thioacetamide (TAA) is a highly versatile organosulfur compound utilized as a controlled hydrogen sulfide (H₂S) donor, an in situ sulfide precipitant for inorganic analysis, and a hepatotoxin in animal models of liver fibrosis. Despite its utility, TAA is notoriously susceptible to hydrolytic and oxidative degradation in aqueous solutions, leading to inconsistent experimental outcomes. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your TAA stock solutions.
Mechanistic Insights: The Causality of TAA Degradation
TAA degradation in water is primarily driven by pH-dependent hydrolysis and, to a lesser extent, oxidative stress. Understanding these pathways is critical for designing stable experimental systems.
-
Hydrolytic Pathways: The hydrolysis of TAA is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions. In acidic environments (pH < 5), the hydrolysis of the thio-group predominates, yielding thioacetic acid and ammonia (1)[1]. Conversely, in alkaline environments (pH > 9), amide-group hydrolysis is favored, producing acetamide and H₂S[1].
-
Oxidative Pathways: In biological assays or aerated solutions, TAA can undergo S-oxidation to form thioacetamide S-oxide (TASO) and the highly reactive S,S-dioxide (TASO₂), which covalently binds to proteins and lipids (2)[2].
Fig 1: Mechanistic pathways of TAA degradation via hydrolysis and oxidation.
Troubleshooting FAQs
Q1: My TAA solution loses efficacy rapidly at room temperature. How do I prevent this? A: Temperature is a critical kinetic driver of TAA hydrolysis. The reaction is first-order with respect to TAA concentration, and the activation energy for hydrolysis is approximately 19.1 kcal/mol (3)[3]. At elevated temperatures (>60°C), TAA hydrolyzes rapidly[3]. To prevent this, never autoclave TAA solutions . Instead, sterilize via 0.22 µm filtration. Store working aliquots at 4°C for short-term use (< 1 week) and stock solutions at -20°C in light-protected containers[1].
Q2: I need to use TAA in a physiological buffer, but it degrades. What is the optimal pH? A: TAA exhibits a "U-shaped" stability curve regarding pH. It decomposes rapidly in both acidic (pH 0.5–3.5) and highly alkaline (pH 10–13.5) conditions (4)[4]. Empirical data demonstrates that aqueous TAA is maximally stabilized against spontaneous decomposition in the narrow pH range of 7.5 to 8.5, with a peak stability at pH 8.1–8.2[4]. Formulating your stock in a weak phosphate or carbonate buffer adjusted to pH 8.1 will significantly extend its half-life[4].
Q3: How can I visually or analytically verify if my TAA stock has degraded? A: Visually, degraded TAA solutions may exhibit a pale yellow precipitate (elemental sulfur) or emit a strong, pungent odor of hydrogen sulfide (rotten eggs) and ammonia. Analytically, you can quantify degradation by trapping the released H₂S using a Zinc Acetate assay (detailed in the Protocols section) and measuring the absorbance spectrophotometrically[1].
Q4: Is oxygen a factor in TAA degradation? A: Yes. While hydrolysis is the primary degradation route in water, dissolved oxygen can lead to the formation of thioacetamide S-oxide (TASO)[2]. In cell culture or in vivo models, this is accelerated enzymatically (e.g., by CYP2E1)[2]. To minimize auto-oxidation in stock solutions, prepare TAA in degassed (nitrogen-purged) buffers and store in airtight containers with minimal headspace.
Quantitative Data: TAA Stability Profiles
To assist in experimental planning, the following table summarizes the stability and kinetic behavior of TAA under various conditions[1][3][4].
| Parameter | Condition | Observation / Kinetic Rate |
| Optimal pH | pH 7.5 – 8.5 (Target 8.1) | Maximum aqueous stability; stable for >720 hours (30 days) at 25°C. |
| Acidic pH | pH 0.5 – 3.5 | Rapid hydrolysis; Second-order rate constant = 0.21 L/mol/min at 90°C. |
| Temperature | > 100°C | Stability drops linearly; < 0.5 hours stability at 160°C. |
| Storage | -20°C (Aliquoted) | Long-term stability (> 6 months) without significant H₂S release. |
Validated Experimental Protocols
Protocol 1: Preparation of Ultra-Stable TAA Stock Solution (0.5 M)
Rationale: This protocol utilizes pH optimization and degassing to arrest both hydrolytic and oxidative degradation pathways, creating a self-validating stable system.
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffer. Adjust the pH strictly to 8.1 using NaOH/HCl.
-
Degassing: Purge the buffer with inert Nitrogen (N₂) gas for 15 minutes to displace dissolved oxygen.
-
Dissolution: In a chemical fume hood, weigh 3.76 g of Thioacetamide (solid, anhydrous). Slowly add the degassed buffer to a final volume of 100 mL, stirring gently until completely dissolved.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter. Do not autoclave.
-
Storage: Aliquot into sterile, amber microcentrifuge tubes (to prevent photolytic degradation) and immediately freeze at -20°C. Thaw only once prior to use.
Protocol 2: Quantification of TAA Degradation via Zinc Acetate H₂S Trap
Rationale: Because TAA degradation stoichiometrically releases H₂S, quantifying free H₂S provides a direct measurement of stock decay.
-
Sample Mixing: Mix 1 mL of the suspect TAA solution with 1 mL of 1% (w/v) Zinc Acetate solution.
-
Incubation: Incubate at room temperature for 10 minutes. Any free H₂S will precipitate as Zinc Sulfide (ZnS).
-
Colorimetric Development: Add 0.5 mL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (in 7.2 M HCl) followed by 0.5 mL of 30 mM FeCl₃ (in 1.2 M HCl).
-
Measurement: Incubate for 20 minutes in the dark. Centrifuge to remove any unreacted particulates, and measure the absorbance of the supernatant at 670 nm using a spectrophotometer. Compare against a Sodium Sulfide (Na₂S) standard curve.
Fig 2: Step-by-step workflow for quantifying TAA degradation via H2S trapping.
References
-
Benchchem. "Thioacetamide as a Hydrogen Sulfide Substitute in the Laboratory: Application Notes and Protocols." Benchchem Technical Resources. 1
-
Swift, E. H., & Butler, E. A. "Rate of Hydrolysis of Thioacetamide in Aqueous Solutions." Analytical Chemistry, 1956, Vol. 28, No. 2. 3
-
US Patent 5419834A. "Precipitating agent for the precipitation of heavy metals." Google Patents.4
-
Hajovsky, H. et al. "Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes." Chemical Research in Toxicology, ACS Publications, 2012. 2
Sources
Technical Support Center: Challenges in the Regiocontrolled Synthesis of Substituted Imidazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of regiocontrolled imidazole synthesis. Imidazoles are a cornerstone of medicinal chemistry and materials science, but achieving specific substitution patterns on the heterocyclic core is a frequent and significant challenge for researchers.[1][2][3][4] This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting workflows, and validated protocols to help you gain precise control over your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the factors that dictate regioselectivity in reactions involving the imidazole ring.
Q1: What are the primary factors that influence regioselectivity in substitution reactions on the imidazole ring?
A1: Regioselectivity in imidazole synthesis and functionalization is a multifactorial issue governed by a combination of three key pillars:
-
Electronic Effects: The imidazole ring possesses a distinct electronic landscape. The C5 position is generally the most electron-rich, making it susceptible to electrophilic attack, while the proton at the C2 position is the most acidic.[5] The two nitrogen atoms, N1 and N3, have similar nucleophilicity, which often leads to mixtures during N-alkylation. The inductive and resonance effects of existing substituents dramatically alter this landscape, guiding the position of subsequent modifications.[6][7]
-
Steric Hindrance: The size of substituents already present on the imidazole ring, as well as the bulk of the incoming reagent, plays a crucial role.[5] Substitution will preferentially occur at the less sterically crowded position. This is a particularly critical factor in the N-alkylation of unsymmetrically substituted imidazoles, where a bulky group can effectively shield the adjacent nitrogen atom.[5][7]
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature can fundamentally alter the reaction pathway and, consequently, the regiochemical outcome. For instance, in palladium-catalyzed C-H arylations of N-protected imidazoles, switching from a carbonate base to a carboxylate base can shift the selectivity from the C5 to the C2 position.[5][6] Similarly, N-alkylation under basic conditions proceeds through an anionic intermediate, while neutral conditions involve the free base, leading to different product ratios.[5][7]
Q2: I am planning a multi-step synthesis. What is the general reactivity hierarchy for the C-H bonds on an N-substituted imidazole ring?
A2: For direct C-H functionalization reactions, particularly metal-catalyzed arylations, the typical reactivity trend for the carbon positions on a 1-substituted imidazole is:
C5 > C2 >> C4
The C5-H bond is the most reactive due to electronic factors; palladation at this position is stabilized by the inductive effect of the N1 nitrogen.[6] The C2-H bond is the next most reactive. The C4-H bond is significantly less reactive and generally cannot be functionalized directly due to electronic repulsion between the N3 lone pair and the polarized Carbon-Palladium bond that would form.[5][6] Overcoming this low reactivity at C4 requires specialized strategies, such as the "protecting group switch" discussed later in this guide.[6]
Part 2: Troubleshooting Guides & Specific Synthetic Challenges
This section provides direct answers and actionable advice for specific experimental problems.
Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound yields a mixture of regioisomers. How can I improve the selectivity?
Answer: This is a classic and well-documented challenge of the Debus-Radziszewski synthesis.[8][9] When an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,2-propanedione) is used, the initial condensation with ammonia can occur at either of the two non-equivalent carbonyl groups, leading directly to a mixture of regioisomeric imidazole products. While achieving perfect selectivity can be difficult, the following strategies can significantly favor one isomer:
-
Leverage Electronic Differences: If one carbonyl is significantly more electrophilic than the other (e.g., an α-keto-aldehyde), the initial nucleophilic attack by ammonia will preferentially occur at the more reactive site.
-
Catalyst Selection: While the reaction can proceed without a catalyst, the addition of various Lewis or Brønsted acids can influence the reaction rate and, in some cases, the regioselectivity.[8] Experimenting with catalysts like CuI, zeolites, or even recoverable magnetic nanocatalysts may favor the formation of one isomer.[8][10]
-
Reaction Condition Optimization: Microwave irradiation has been shown to improve yields and shorten reaction times, which can sometimes influence the isomeric ratio by minimizing side reactions or thermal equilibration.[8][11][12]
-
Change Your Strategy: If high regioselectivity is non-negotiable, the Debus-Radziszewski reaction may not be the optimal choice. Consider a different, more regiodefined synthetic route, such as the Van Leusen or a multi-step synthesis.[13]
Problem 2: I need to synthesize a 1,5-disubstituted imidazole, but my current method gives a mixture of 1,4- and 1,5-isomers.
Answer: For reliable and high-yield synthesis of 1,5-disubstituted imidazoles, the Van Leusen Imidazole Synthesis is the method of choice.[8] This reaction mechanistically favors the formation of the 1,5-isomer.[14][15] The key reagent, tosylmethyl isocyanide (TosMIC), reacts with an aldimine (which can be pre-formed or generated in situ) in a [3+2] cycloaddition. The regiochemistry is controlled by the initial nucleophilic attack of the deprotonated TosMIC on the imine carbon.[15][16][17]
-
Causality: The reaction proceeds via the formation of a 4-tosyl-2-imidazoline intermediate. Subsequent base-mediated elimination of p-toluenesulfinic acid directly yields the aromatic imidazole. This specific mechanistic pathway locks in the 1,5-substitution pattern.[15][16]
-
Recommendation: Switch to the Van Leusen three-component reaction (vL-3CR). It is operationally simple, often proceeds at room temperature, and avoids the need for harsh reagents.[14] A detailed protocol is provided in Part 3.
Problem 3: My N-alkylation of a 4-substituted imidazole is non-selective, giving a nearly 1:1 mixture of 1,4- and 1,5-isomers. How can I direct the alkylation to a specific nitrogen?
Answer: This is a common and frustrating problem.[18] An unsymmetrical NH-imidazole exists as a pair of rapidly equilibrating tautomers. Deprotonation creates an ambident nucleophile where both nitrogens can be alkylated, often with little inherent selectivity.[7][18] To gain control, you must introduce a factor that strongly differentiates the two nitrogen atoms.
Troubleshooting Workflow for N-Alkylation
Caption: Workflow for C4-arylation using the SEM protecting group switch.
-
Mechanism of Action:
-
The imidazole is first protected at the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
A standard, regioselective Pd-catalyzed C-H arylation is performed at the reactive C5 position. [5][6] 3. The crucial step involves inducing the SEM group to migrate from the N1 to the N3 position. This "switch" fundamentally alters the electronic character of the ring.
-
With the SEM group at N3, the C4 position becomes electronically activated and accessible for a second C-H arylation.
-
Finally, the SEM group is removed to yield the 4,5-diarylated imidazole. This strategy provides complete regiocontrol for accessing what was initially the most unreactive position. [5][6]
-
Part 3: Key Synthetic Methodologies & Comparative Data
Choosing the right synthetic strategy from the outset is the most effective way to avoid regiochemical issues. The table below compares common de novo synthesis methods.
| Synthetic Method | Typical Substitution Pattern | Key Reagents | Advantages | Disadvantages & Regiochemical Issues |
| Debus-Radziszewski | 2,4,5-Trisubstituted | 1,2-Dicarbonyl, Aldehyde, Ammonia | High atom economy, multicomponent. [19] | Poor regioselectivity with unsymmetrical dicarbonyls; often requires harsh conditions. [8][12][13] |
| Van Leusen | 1,5-Disubstituted or 1,4,5-Trisubstituted | Aldimine, TosMIC, Base | Excellent regioselectivity for 1,5-isomers, mild conditions, high functional group tolerance. [14][15] | TosMIC can be sensitive; not suitable for 1,4-isomers. |
| Marckwald | 2-Thioimidazoles | α-Amino ketone, Thiocyanate | Provides direct access to thio-functionalized imidazoles. [20] | Limited to a specific subclass of imidazoles; requires subsequent sulfur removal for unsubstituted C2. [20] |
| Metal-Catalyzed | Varied | Varied (e.g., Amidines, Chalcones) | Can offer high regioselectivity and efficiency under mild conditions. [21][22][23] | Catalyst cost and screening can be an issue; scope may be limited by the specific catalytic cycle. |
Part 4: Selected Experimental Protocols
These protocols are provided as a starting point for laboratory execution. Always consult the original literature and perform appropriate safety assessments.
Protocol 1: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles (vL-3CR) [8][15] This protocol describes a one-pot, three-component synthesis of a 1-benzyl-5-phenyl-1H-imidazole.
-
Materials: Benzaldehyde, Benzylamine, p-Toluenesulfonylmethyl isocyanide (TosMIC), Anhydrous Potassium Carbonate (K₂CO₃), Methanol (MeOH).
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet.
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 equiv) and benzylamine (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for in situ formation of the N-benzylidene-1-phenylmethanamine imine. Water formation does not typically interfere with the subsequent step. [16] 3. To this solution, add TosMIC (1.05 equiv) followed by anhydrous K₂CO₃ (2.0 equiv).
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 65°C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-5-phenyl-1H-imidazole.
-
Protocol 2: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole [5][6] This protocol describes the selective arylation at the C5 position of a protected imidazole.
-
Materials: 1-SEM-imidazole, 4-Bromotoluene, Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Cesium Carbonate (Cs₂CO₃), Anhydrous 1,4-Dioxane.
-
Equipment: Schlenk tube or similar reaction vessel for inert atmosphere chemistry, magnetic stirrer, heating block.
-
Step-by-Step Procedure:
-
To a Schlenk tube, add 1-SEM-imidazole (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.5 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 5-(p-tolyl)-1-SEM-imidazole.
-
References
- Van Leusen reaction - Grokipedia. (n.d.).
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964.
- Zabivako, E., Daugulis, O., & Zaitsev, V. G. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. DOI:10.1039/D0OB00350F.
- BenchChem. (n.d.). Technical Support Center: Regioselectivity in Imidazole Synthesis.
- BenchChem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
- Huang, W., et al. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(9), 4729–4735.
- Guillouzic, A., & Chartier, A. (2008). Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry, 73(17), 6873–6876.
- Sharma, V., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Heterocyclic Chemistry, 2023, 1-15.
- Legrand, B., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12053–12059.
- Wang, H., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(23), 5432.
- Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7068-7081.
- Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.
- Green Synthesis Insights. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Green Synthesis Insights.
- Vo, C. V., et al. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(1), 104-107.
- Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis.
- Zhang, Y., et al. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Wikipedia. (n.d.). Van Leusen reaction.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- de Souza, A. C. C., et al. (2025).
- Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijprajournal.
- Takeda, A., et al. (2022). Metal-Free Atom-Economical Synthesis of Tetra-Substituted Imidazoles via Flavin-Iodine Catalyzed Aerobic Cross-Dehydrogenative Coupling of Amidines and Chalcones. The Journal of Organic Chemistry, 87(15), 10372–10376.
- Atanasova-Stamova, S., et al. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
- ResearchGate. (n.d.). Marckwald approach to fused imidazoles.
- Bagley, M. C., et al. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(10), 2045-2053.
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Purification strategies for polar imidazole-based compounds
[label="Streaking on bare silica?", fillcolor="#4285F4",
Caption: Decision workflow for purifying polar imidazole derivatives.
Caption: SCX catch-and-release mechanistic workflow for basic imidazoles.
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Bridging the Virtual and the Real: A Guide to Validating Molecular Docking with In-Vitro Kinase Assays
In the modern drug discovery landscape, computational and experimental approaches form a powerful synergy. Molecular docking, a cornerstone of in-silico drug design, offers a rapid and cost-effective method to predict the binding of small molecules to a protein target, such as a kinase. However, these computational predictions are just that—predictions. They exist in a virtual space and require rigorous experimental validation to confirm their biological relevance. This guide provides an in-depth comparison and a practical workflow for validating molecular docking results using three common in-vitro kinase assay platforms: ADP-Glo™, LanthaScreen™, and Z'-LYTE™.
The Rationale: Why Experimental Validation is Non-Negotiable
Molecular docking algorithms predict the binding affinity of a ligand to a receptor by sampling various conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the strength of the interaction.[1] While incredibly useful for prioritizing compounds, these scoring functions are approximations and often do not perfectly correlate with experimental binding affinities or inhibitory activities.[2][3] Factors such as protein flexibility, the presence of water molecules, and the complex thermodynamics of binding are challenging to model accurately.[4] Therefore, experimental validation is crucial to confirm that a high-scoring compound from a docking screen is a true inhibitor of the target kinase.
The following workflow provides a comprehensive approach to validating your computational hits.
Caption: Overall workflow for validating molecular docking hits with in-vitro kinase assays.
A Comparative Look at In-Vitro Kinase Assay Platforms
The choice of in-vitro kinase assay can significantly impact the outcome of your validation studies.[5] Different platforms have distinct mechanisms, advantages, and limitations. Here, we compare three widely used non-radioactive assays.
| Feature | ADP-Glo™ (Promega) | LanthaScreen™ (Thermo Fisher Scientific) | Z'-LYTE™ (Thermo Fisher Scientific) |
| Principle | Luminescence-based detection of ADP produced in the kinase reaction.[6] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody and a fluorescein-labeled substrate.[7][8] | FRET-based assay that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[9] |
| Readout | Luminescence | TR-FRET Ratio (e.g., 520nm/490nm) | FRET Ratio (e.g., Coumarin/Fluorescein) |
| Advantages | Universal for any ADP-generating enzyme, high sensitivity, and dynamic range.[6] | Homogeneous "mix-and-read" format, robust, and less prone to interference from fluorescent compounds.[10] | Ratiometric measurement reduces well-to-well variability, and it's antibody-free.[2] |
| Limitations | Two-step process, potential for inhibition of the coupling enzymes (luciferase). | Requires specific phospho-antibodies and labeled substrates, potential for FRET interference. | Requires specific peptide substrates, and the protease step can be a source of compound interference.[11] |
| Best For | Broad applicability across different kinases, including those with low activity. | High-throughput screening (HTS) and inhibitor profiling where robustness is key. | Kinases where a suitable peptide substrate is available and an antibody-free system is desired. |
Case Study: Validation of Hypothetical Inhibitors for Kinase XYZ
To illustrate the validation process, let's consider a hypothetical scenario where we have performed a molecular docking screen against Kinase XYZ and have identified four promising compounds.
Table 1: Hypothetical Docking Scores and Experimental IC50 Values for Kinase XYZ Inhibitors
| Compound ID | Docking Score (kcal/mol) | ADP-Glo™ IC50 (µM) | LanthaScreen™ IC50 (µM) | Z'-LYTE™ IC50 (µM) |
| XYZ-Inhib-01 | -10.2 | 0.5 | 0.7 | 0.6 |
| XYZ-Inhib-02 | -9.5 | 1.2 | 1.5 | 1.3 |
| XYZ-Inhib-03 | -8.8 | 5.8 | 6.2 | 5.5 |
| XYZ-Inhib-04 | -7.1 | > 50 | > 50 | > 50 |
Experimental Protocols: A Step-by-Step Guide
The following is a generalized protocol for determining the IC50 values of your computationally-derived hits.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a common kinase buffer suitable for Kinase XYZ (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in water and determine its concentration accurately. For IC50 determination, it is recommended to use an ATP concentration at or near the Km value for the specific kinase.
-
Kinase and Substrate: Dilute the kinase and its corresponding substrate (peptide or protein) to their final working concentrations in the kinase buffer.
-
Inhibitor Compounds: Prepare serial dilutions of your test compounds in DMSO. A common starting concentration is 10 mM. Then, perform a dilution series to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
2. Kinase Reaction:
-
In a 384-well plate, add a small volume of your diluted inhibitor compounds. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the kinase and substrate mixture to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
3. Detection (Assay-Specific):
-
For ADP-Glo™:
-
For LanthaScreen™:
-
For Z'-LYTE™:
-
Add the Z'-LYTE™ Development Reagent, which contains a site-specific protease.[9]
-
Incubate for 60 minutes at room temperature.
-
Read the FRET signal on a plate reader (excite at ~400 nm, read emissions at ~445 nm and ~520 nm).
-
4. Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[12]
Visualizing the Assay Principles
Caption: Simplified principles of the three compared kinase assay formats.
Correlating Docking Scores with Experimental Data: A Reality Check
A common expectation is a strong linear correlation between the predicted docking score and the experimentally determined IC50 value. However, this is rarely the case.[2] Docking scores are approximations of binding affinity, while IC50 values are a measure of functional inhibition and are dependent on assay conditions such as ATP concentration.[12]
A more realistic approach is to look for a monotonic relationship, where a better docking score generally leads to a lower IC50. For this purpose, a non-parametric statistical test like Spearman's rank correlation coefficient (ρ) is more appropriate than a linear (Pearson) correlation. Spearman's ρ assesses how well the relationship between two variables can be described using a monotonic function.
Analysis of the Case Study Data:
A scatter plot of the docking scores versus the pIC50 (-log(IC50)) values from our hypothetical data would likely show a trend but not a perfect line. Calculating Spearman's ρ would provide a quantitative measure of this trend. For our hypothetical data, we would expect a moderately positive ρ value, indicating that as the docking score becomes more negative (more favorable), the pIC50 tends to increase (more potent).
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent pipetting; bubbles in wells; plate reader issues. | Use calibrated pipettes; ensure no bubbles before reading; check plate reader settings and perform maintenance.[13] |
| No or Low Signal | Inactive enzyme; incorrect buffer conditions; expired reagents; incorrect plate reader settings. | Verify enzyme activity with a positive control inhibitor; optimize buffer components; use fresh reagents; confirm excitation/emission wavelengths and filter sets.[8] |
| Compound Interference | Compound is fluorescent at assay wavelengths; compound inhibits detection enzymes (e.g., luciferase in ADP-Glo™). | Run a counterscreen without the kinase to identify interfering compounds; for fluorescent compounds, a time-resolved assay like LanthaScreen™ may be less susceptible. |
| Inconsistent Results Between Assays | Different assay formats have different sensitivities to inhibition mechanisms; compound may interfere with a specific assay component (e.g., protease in Z'-LYTE™). | This is often expected and provides valuable information. Consider the mechanism of each assay when interpreting discrepancies.[5] |
Conclusion
Validating molecular docking results with in-vitro kinase assays is an indispensable step in kinase drug discovery. It provides the crucial link between computational prediction and biological reality. While no single assay is perfect, a multi-faceted approach using different platforms like ADP-Glo™, LanthaScreen™, and Z'-LYTE™ can provide a more comprehensive and robust validation of your virtual hits. Understanding the principles, strengths, and limitations of each assay, combined with a rigorous and well-controlled experimental workflow, will enable you to confidently advance the most promising compounds in your discovery pipeline.
References
- Swinney, D. C. (2002). Comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening. Journal of Biomolecular Screening, 7(3), 255-262.
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
- Kramer, J., et al. (2025, September). Prediction of TdP Arrhythmia Risk Through Molecular Simulations of Conformation-specific Drug Interactions with the hERG K+, NaV1.5, and CaV1.2 Channels. bioRxiv.
- Megantara, S., et al. (2025, November 5). Demonstrating the Absence of Correlation Between Molecular Docking and In Vitro Cytotoxicity Data on the MCF-7 Cell Line. Breast Cancer: Targets and Therapy.
- Kaserer, T., et al. (2015). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 20(12), 22943-22963.
- Klaeger, S., et al. (2014).
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Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972440.
- Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]
- Liras, J. L., & Liras, S. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Rueda, M., & Abagyan, R. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
- Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- Grossi, M. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?.
- Vema, A. (2022, February 7). How to find a correlation between experimental data and docking score?.
Sources
- 1. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Best Practices in Docking and Activity Prediction | bioRxiv [biorxiv.org]
- 5. Comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
